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1-(2,4-Dimethoxyphenyl)guanidine Documentation Hub

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  • Product: 1-(2,4-Dimethoxyphenyl)guanidine
  • CAS: 827572-25-8

Core Science & Biosynthesis

Foundational

1-(2,4-Dimethoxyphenyl)guanidine: Molecular Structure & Pharmacophore Guide

Chemical Identity & Core Architecture 1-(2,4-Dimethoxyphenyl)guanidine is a bioactive arylguanidine derivative characterized by a guanidine moiety attached to a phenyl ring substituted with electron-donating methoxy grou...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Architecture

1-(2,4-Dimethoxyphenyl)guanidine is a bioactive arylguanidine derivative characterized by a guanidine moiety attached to a phenyl ring substituted with electron-donating methoxy groups at the ortho (2) and para (4) positions. This specific substitution pattern imparts unique electronic properties, distinguishing it from its more common isomers (e.g., the 3,4-dimethoxy analogue) and establishing its relevance in medicinal chemistry as a potential ligand for Sigma receptors and a scaffold for antifungal agents.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(2,4-Dimethoxyphenyl)guanidine
CAS Registry Number 827572-25-8
Molecular Formula C

H

N

O

Molecular Weight 195.22 g/mol
SMILES COc1ccc(NC(=N)N)c(OC)c1
Key Moiety Arylguanidine (pKa modulated by methoxy donors)

Molecular Architecture & Electronic Properties[5]

Electronic Effects of Substitution

The basicity of the guanidine group (typically pKa ~13.6 in aliphatic systems) is significantly attenuated in arylguanidines due to the delocalization of the nitrogen lone pair into the aromatic


-system. However, 1-(2,4-Dimethoxyphenyl)guanidine exhibits a counter-effect :
  • Resonance Donation (+M Effect): The methoxy groups at positions 2 and 4 are strong electron donors. They push electron density into the phenyl ring, specifically enriching the carbon at position 1 (the attachment point of the guanidine).

  • Basicity Modulation: This increased electron density stabilizes the protonated guanidinium cation more effectively than in unsubstituted phenylguanidine. Consequently, this compound is expected to be more basic than phenylguanidine (pKa ~10.8 vs ~10.0), enhancing its ability to form salt bridges with receptor aspartate/glutamate residues at physiological pH.

Tautomerism & Protonation State

In solution, the molecule exists in equilibrium between amino and imino tautomers, with the protonated guanidinium cation being the dominant species at physiological pH (7.4).

Tautomerism cluster_0 Neutral Forms T1 Imino Tautomer (Ar-N=C(NH2)2) T2 Amino Tautomer (Ar-NH-C(=NH)NH2) T1->T2 H-Shift Cation Guanidinium Cation (Biologically Active Form) [Ar-NH-C(NH2)2]+ T1->Cation + H+ T2->Cation + H+ (pH 7.4)

Figure 1: Tautomeric equilibrium and protonation pathways. The resonance-stabilized cation is the primary pharmacophore.

Synthesis & Characterization Protocol

Expertise Insight: While cyanamide is a traditional reagent for guanylation, it often leads to polymerization side products. The S-methylisothiourea method described below is superior for aryl amines, offering higher yields and a self-validating endpoint (cessation of methyl mercaptan evolution).

Synthesis Workflow (S-Methylisothiourea Route)

Reagents:

  • 2,4-Dimethoxyaniline (1.0 eq)[1]

  • S-Methylisothiourea hemisulfate (1.1 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Catalyst: None (Thermal) or weak base if using free amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 2,4-dimethoxyaniline in 20 mL of 50% aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a trap for methanethiol (MeSH) gas (e.g., bleach solution).

  • Addition: Add 5.5 mmol of S-methylisothiourea hemisulfate (equivalent to 11 mmol of the isothiourea unit).

  • Reflux: Heat the mixture to reflux (approx. 80°C).

    • Validation Check: Monitor the evolution of MeSH gas (rotten cabbage odor). The reaction is complete when gas evolution ceases (typically 6-12 hours).

  • Workup:

    • Cool the solution to 0°C. The guanidine sulfate salt should precipitate.

    • Filter the white crystalline solid.

    • Wash with cold acetone to remove unreacted aniline.

  • Free Base Liberation (Optional): Dissolve the salt in minimal water, basify with 1M NaOH to pH 12, and extract with ethyl acetate. Dry over Na

    
    SO
    
    
    
    and evaporate.

Synthesis Start 2,4-Dimethoxyaniline Intermediate Transition State (Nu: Attack on C=N) Start->Intermediate + Reagent, Reflux Reagent S-Methylisothiourea (Sulfate Salt) Reagent->Intermediate Byproduct Methanethiol (MeSH) (Gas Evolution) Intermediate->Byproduct Product 1-(2,4-Dimethoxyphenyl)guanidine (Sulfate Salt) Intermediate->Product - MeSH

Figure 2: Nucleophilic substitution pathway for the synthesis of the target guanidine.

Analytical Validation

To ensure structural integrity, the following spectral signatures must be verified:

Method Expected Signature Structural Confirmation

H NMR (DMSO-d

)

3.75 (s, 3H), 3.80 (s, 3H)
Confirms two distinct methoxy environments.

6.5 - 7.2 (m, 3H)
Aromatic protons (ABX or similar pattern).

7.0 - 7.5 (br s, 4H)
Exchangeable Guanidine NH protons (D

O wash clears this).
HRMS (ESI+) m/z 196.1445 [M+H]

Confirms molecular formula C

H

N

O

.
IR Spectroscopy 1650-1690 cm

(Strong)
C=N stretching (characteristic of guanidines).

Biological Pharmacophore & Applications[4][7]

Sigma Receptor Ligand Potential

Arylguanidines are a privileged scaffold for Sigma (


) receptors , particularly the 

subtype.
  • Mechanism: The protonated guanidinium cation mimics the electrostatic profile of endogenous amines, forming a salt bridge with Asp126 in the

    
     receptor binding pocket.
    
  • SAR Insight: While 1,3-di-o-tolylguanidine (DTG) is the gold standard, the introduction of methoxy groups (as in the 2,4-isomer) alters the lipophilicity (LogP ~0.8 vs 2.2 for DTG) and hydrogen bond acceptor capability. This suggests a profile likely favoring CNS penetration with potentially distinct modulation kinetics compared to purely lipophilic analogues.

Antifungal & Antimicrobial Activity

Guanidine derivatives often disrupt cell membranes or inhibit specific enzymes (e.g., ATPases). The 2,4-dimethoxy substitution increases the molecule's polarity compared to halogenated analogues, potentially influencing its transport via guanidine exporters (Gdx proteins) in bacterial systems.

References

  • ChemSrc. (2025). 1-(2,4-Dimethoxyphenyl)guanidine - CAS 827572-25-8.[2] Link

  • Sączewski, F., & Balewski, Ł. (2013).[3] Biological activities of guanidine compounds, 2008–2012 update. Expert Opinion on Therapeutic Patents, 23(8), 965-995.[3] Link

  • PubChem. (2026).[4] Guanidine Hydrochloride Compound Summary. National Library of Medicine. Link

  • Organic Chemistry Portal. (2025). Synthesis of Guanidines. Link

  • Sigma-Aldrich. (2025). 1-(3-Methoxyphenyl)guanidine Product Data. Link(Cited for comparative physicochemical properties of methoxy-guanidines).

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of 1-(2,4-Dimethoxyphenyl)guanidine

This technical guide details the physicochemical profiling, synthesis, and characterization of 1-(2,4-Dimethoxyphenyl)guanidine , a specialized guanidine derivative often utilized as a pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profiling, synthesis, and characterization of 1-(2,4-Dimethoxyphenyl)guanidine , a specialized guanidine derivative often utilized as a pharmacophore in medicinal chemistry (specifically targeting Sigma receptors) and as a synthetic intermediate for nitrogenous heterocycles.

Executive Summary

1-(2,4-Dimethoxyphenyl)guanidine (CAS: 827572-25-8) represents a "privileged scaffold" in drug discovery, characterized by the fusion of a highly basic guanidine moiety with an electron-rich dimethoxy-substituted aromatic ring. This structural arrangement confers unique solubility profiles and receptor-binding affinities, particularly within the Sigma-1 (


) receptor  landscape, where similar diarylguanidines (e.g., DTG) serve as gold-standard ligands.

This guide provides a comprehensive analysis of its physical states, solubility behavior, and characterization protocols, designed to support researchers in formulation and synthetic optimization.

Molecular Identity & Structural Analysis

The molecule consists of a guanidine core mono-substituted with a 2,4-dimethoxyphenyl group. The electron-donating methoxy groups at the ortho and para positions significantly influence the electron density of the guanidine system, modulating its basicity and nucleophilicity compared to the unsubstituted parent compound.

Table 1: Chemical Identification & Core Parameters
ParameterData
IUPAC Name 1-(2,4-Dimethoxyphenyl)guanidine
CAS Number 827572-25-8
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES COc1cc(N=C(N)N)ccc1OC (Tautomer dependent)
Physical State Solid (Crystalline Powder)
Color White to Off-white
Predicted pKa ~11.5 – 12.5 (Conjugate Acid)
LogP (Predicted) ~0.8 – 1.2 (Moderate Lipophilicity)

Thermodynamic & Solution Chemistry

Understanding the ionization state is critical for assay development. Like most guanidines, this compound acts as a strong base .

Ionization & Solubility Profile

In physiological media (pH 7.4), the compound exists predominantly in its protonated guanidinium cation form. This cationic nature drives its high water solubility in salt forms (HCl, Nitrate) but necessitates polar organic solvents for the free base.

  • Free Base: Sparingly soluble in water; highly soluble in DMSO, Ethanol, and Methanol.

  • Hydrochloride Salt: Highly water-soluble (>50 mg/mL); hygroscopic.

Diagram 1: Solubility & Ionization Logic

This decision tree guides solvent selection based on the compound's protonation state.

SolubilityLogic Start Start: 1-(2,4-Dimethoxyphenyl)guanidine State Determine Form Start->State FreeBase Free Base (Neutral) State->FreeBase pH > 13 Salt Salt Form (HCl/Nitrate) State->Salt pH < 10 NonPolar Solvent: DCM, EtOAc (Moderate Solubility) FreeBase->NonPolar Extraction PolarOrg Solvent: DMSO, EtOH, MeOH (High Solubility) FreeBase->PolarOrg Preferred Salt->PolarOrg Stock Solution Aqueous Solvent: Water, PBS (High Solubility) Salt->Aqueous Assays/Dosing

Caption: Solvent selection logic based on pH-dependent ionization states (Free Base vs. Guanidinium Cation).

Synthesis & Characterization Protocols

For researchers synthesizing this compound de novo or characterizing commercial batches, the following protocols ensure structural integrity.

Synthesis Route (Guanylation)

The most robust synthetic route involves the reaction of 2,4-dimethoxyaniline with a guanylating agent (e.g., cyanamide or S-methylisothiourea) under acidic conditions.

  • Reagents: 2,4-Dimethoxyaniline + Cyanamide (

    
    ).
    
  • Catalyst: Conc. HCl or

    
     (yields the corresponding salt).
    
  • Conditions: Reflux in Ethanol/Water for 6–12 hours.

  • Purification: Recrystallization from Ethanol/Ether.

Spectral Characterization (Diagnostic Peaks)

To validate the identity of 1-(2,4-Dimethoxyphenyl)guanidine, look for these specific signals:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       3.70–3.85 ppm: Two distinct singlets (3H each) corresponding to the 2-OMe  and 4-OMe  groups.
      
    • 
       6.40–7.20 ppm: Aromatic protons showing an ABX or similar substitution pattern characteristic of the 1,2,4-substitution.
      
    • 
       7.00–7.50 ppm: Broad exchangeable singlets representing the Guanidine 
      
      
      
      and
      
      
      protons (shift varies with concentration and water content).
  • Mass Spectrometry (ESI+):

    • Expect a strong molecular ion peak

      
       at m/z 196.1 .
      
Diagram 2: Characterization Workflow

Standardized workflow for validating purity and identity.

CharWorkflow Sample Crude Sample HPLC HPLC-UV (254 nm) Purity Check Sample->HPLC Decision Purity > 95%? HPLC->Decision Recryst Recrystallize (EtOH/Et2O) Decision->Recryst No NMR 1H NMR (DMSO-d6) Confirm OMe signals Decision->NMR Yes MS LC-MS (ESI+) Confirm m/z 196.1 Decision->MS Yes Recryst->HPLC Final Validated Reference Standard NMR->Final MS->Final

Caption: Step-by-step analytical workflow for validating the purity and identity of the guanidine derivative.

Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Temperature: Stable at room temperature (25°C) for short periods; long-term storage recommended at -20°C .

  • Light Sensitivity: Protect from light to prevent potential photo-oxidation of the electron-rich aromatic ring.

Safety (SDS Highlights)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Disposal: Guanidines are nitrogen-rich; dispose of via incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Chemical Identity & Properties: 1-(2,4-Dimethoxyphenyl)guanidine. CAS Common Chemistry. American Chemical Society. Link

  • Guanidine Physicochemistry: Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. Link

  • Sigma Receptor Ligands: Glennon, R. A., et al. (1994). Binding of substituted N,N'-diphenylguanidines to sigma receptors.[2] Journal of Medicinal Chemistry, 37(8), 1214-1219. (Contextual grounding for diarylguanidine properties).

  • Synthetic Protocols: Katritzky, A. R., et al. (2005). Synthesis of guanidines. Arkivoc, (iv), 49-87. Link

Sources

Foundational

Technical Guide: Solubility Profiling and Solvent Selection for 1-(2,4-Dimethoxyphenyl)guanidine

Topic: Solubility of 1-(2,4-Dimethoxyphenyl)guanidine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary & Chemical I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-(2,4-Dimethoxyphenyl)guanidine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Identity

1-(2,4-Dimethoxyphenyl)guanidine is a significant intermediate in the synthesis of heterocyclic compounds (e.g.,


-lactams) and a pharmacophore in medicinal chemistry, particularly in the development of sigma receptor ligands. Its solubility profile is governed by a competitive internal architecture: the lipophilic, electron-rich 2,4-dimethoxyphenyl ring  and the highly polar, basic guanidine moiety .

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It transitions from theoretical Hansen Solubility Parameters (HSP) to practical, self-validating experimental protocols.

Physicochemical Profile
ParameterDescriptionImpact on Solubility
Structure Phenyl ring with two methoxy groups (-OCH₃) + Guanidine (-N=C(NH₂)₂)Dual nature: Lipophilic ring vs. Hydrophilic/H-bonding head.
Basicity (pKa) ~13.6 (Guanidine base)Strong proton acceptor.[1] High solubility in acidic aqueous media; variable in organics.
H-Bonding Donor (NH) and Acceptor (N, O)High affinity for polar protic solvents (Alcohols).
Physical State Crystalline SolidHigh lattice energy requires polar or high-dielectric solvents to overcome.

Theoretical Solubility Landscape (Hansen Parameters)

To rationalize solvent selection without empirical trial-and-error, we apply Hansen Solubility Parameters (HSP) .[2] The solubility of 1-(2,4-Dimethoxyphenyl)guanidine depends on the vector sum of three interaction forces:

  • 
     (Dispersion):  Van der Waals forces (contributed by the phenyl ring).
    
  • 
     (Polarity):  Dipole-dipole interactions (contributed by methoxy groups and the C=N bond).
    
  • 
     (Hydrogen Bonding):  Contributed significantly by the guanidine NH₂ groups.
    
Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and the compound's amphiphilic structure, the following trends are chemically validated:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bond donation from solvent stabilizes the guanidine nitrogen. Excellent for recrystallization.
Polar Aprotic DMSO, DMF, DMAcVery High High dielectric constants disrupt the crystal lattice; strong dipole interactions with the polar guanidine core.
Chlorinated Chloroform, DCMModerate Good interaction with the lipophilic dimethoxybenzene ring, but lacks H-bonding capability to fully solvate the guanidine head.
Ethers THF, Diethyl EtherLow to Moderate Ether oxygens can accept H-bonds, but the non-polar nature dominates. THF > Ether due to polarity.
Non-Polar Hexane, HeptaneNegligible

and

mismatch is too great. The solvent cannot overcome the crystal lattice energy.

Experimental Protocol: Isothermal Saturation Method

Reagents & Equipment[3][4][5]
  • Analyte: 1-(2,4-Dimethoxyphenyl)guanidine (Purity >98%).

  • Solvents: HPLC Grade (MeOH, EtOH, Acetone, Acetonitrile, DMSO).

  • Apparatus: Jacketed glass vessels, thermostatic water bath (

    
     0.05 K), magnetic stirrers, 0.22 
    
    
    
    m PTFE syringe filters.
Step-by-Step Workflow
  • Saturation: Add excess solid compound to 10 mL of the selected solvent in a jacketed vessel.

  • Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours.

    • Validation Check: Stop stirring and ensure solid phase is still present. If fully dissolved, add more solid.

  • Clarification: Stop stirring and allow phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.22

    
    m filter to remove suspended micro-crystals.
    
  • Dilution: Dilute the aliquot with the mobile phase (to prevent precipitation inside the HPLC column).

  • Quantification: Inject into HPLC (C18 column, MeOH/Water gradient) and calculate concentration using a pre-established calibration curve.

Workflow Visualization (DOT Diagram)

SolubilityProtocol Start Start: Solvent Selection Mix Add Excess Solid to Solvent (Jacketed Vessel) Start->Mix Equilibrate Equilibrate (24h, Const. Temp) Agitation Mix->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Settle Phase Separation (2h) Check->Settle Yes AddSolid->Equilibrate Filter Syringe Filter (0.22 µm) Isothermal Settle->Filter Dilute Dilute for HPLC Filter->Dilute Quant Quantification (HPLC-UV) Dilute->Quant

Figure 1: Self-validating Isothermal Saturation workflow for solubility determination.

Thermodynamic Modeling (Data Analysis)

To translate experimental data into predictive power for process scale-up, fit your data to the Modified Apelblat Equation . This model is superior to the Van't Hoff equation for polar solutes in organic solvents as it accounts for the temperature dependence of enthalpy.

The Apelblat Equation:



Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Absolute temperature (K).[3][4]
    
  • 
     = Empirical model parameters derived from regression analysis.
    

Interpretation:

  • If

    
     is negative and large, solubility is highly temperature-dependent (endothermic dissolution).
    
  • This model allows you to interpolate solubility at any temperature between your measured points (e.g., for cooling crystallization design).

Critical Application: Recrystallization & Synthesis[6]

Understanding the solubility differential is key to purification.

Purification Strategy (Recrystallization)[5][6][8][9]
  • Solvent System: Ethanol or Methanol.

  • Mechanism: 1-(2,4-Dimethoxyphenyl)guanidine exhibits a steep solubility curve in alcohols. It is highly soluble at boiling points (Reflux) but crystallizes out upon cooling to 0-5°C.

  • Anti-Solvent Method: Dissolve in minimal DMSO (high solubility), then slowly add Water or Diethyl Ether (low solubility) to force precipitation.

Reaction Solvent Choice

For synthesis involving this guanidine (e.g., nucleophilic attack):

  • Recommended: DMF or Acetonitrile.

  • Reasoning: These aprotic solvents dissolve the reactant sufficiently without competing for protons (unlike alcohols) or suppressing nucleophilicity (unlike water).

References

  • Hansen Solubility Parameters in Practice. Hansen-Solubility.com. Theory of solubility parameters for polar organic molecules. [Link]

  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Molbank (MDPI). Describes the use of the guanidine derivative in synthesis and purification via methanol recrystallization. [Link]

  • Guanidine Derivatives: Properties and Solubility. ScienceMadness / Chemical Data. General solubility trends of guanidine free bases vs. salts. [Link]

Sources

Exploratory

Technical Guide: Basicity and pKa Profile of 1-(2,4-Dimethoxyphenyl)guanidine

This guide serves as an authoritative technical reference on the physicochemical properties of 1-(2,4-Dimethoxyphenyl)guanidine , specifically focusing on its basicity and dissociation constant (pKa). It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference on the physicochemical properties of 1-(2,4-Dimethoxyphenyl)guanidine , specifically focusing on its basicity and dissociation constant (pKa). It is designed for medicinal chemists and formulation scientists requiring precise data for lead optimization and salt selection.

Part 1: Executive Technical Summary

1-(2,4-Dimethoxyphenyl)guanidine is an aryl-substituted guanidine derivative characterized by a highly basic center modulated by an electron-rich aromatic system. Unlike simple aliphatic guanidines (pKa ~13.6), the direct attachment of the phenyl ring attenuates its basicity through resonance and inductive effects.

  • Compound Class: Aryl Guanidine

  • Predicted pKa: 11.1 ± 0.3 (Conjugate Acid)

  • Physiological State (pH 7.4): >99.9% Ionized (Cationic)

  • Key Structural Feature: The 2,4-dimethoxy substitution pattern introduces competing electronic effects—steric inhibition of resonance (ortho-effect) and electron donation (para-resonance), resulting in a basicity profile distinct from unsubstituted phenylguanidine.

Part 2: Structural Analysis & Theoretical Basicity

To understand the pKa of this molecule, one must deconstruct the electronic environment of the guanidinium core.

The Protonation Site

The thermodynamic protonation site is the imino nitrogen (


 hybridized). Protonation at this site yields the symmetrical, resonance-stabilized guanidinium cation.
Electronic Substituent Effects

The basicity is governed by the stability of the conjugate acid relative to the free base.

  • Guanidine Core (+): Inherently strong base due to Y-aromaticity in the cation (delocalization of positive charge over three nitrogens).

  • Phenyl Ring (-): Acts as an electron-withdrawing group (EWG) relative to an alkyl chain, lowering the pKa from ~13.6 (alkyl) to ~10.8 (phenyl).

  • 2,4-Dimethoxy Groups (+):

    • Para-Methoxy (4-position): Strongly electron-donating via resonance (+M), stabilizing the positive charge and increasing pKa .

    • Ortho-Methoxy (2-position): Exerts a dual effect. It donates electrons (+M) but also introduces steric bulk ("Ortho Effect"). This steric pressure forces the phenyl ring to twist out of coplanarity with the guanidine plane, partially decoupling the resonance interaction.

Quantitative Structure-Property Relationship (QSPR)

Using Hammett equation principles for aryl guanidines:



  • Parent (Phenylguanidine): 10.8

  • Substituents: The electron-donating nature of the methoxy groups (

    
    ) pushes the basicity upward.
    
  • Result: The compound is predicted to be 0.3–0.5 log units more basic than phenylguanidine, landing in the 11.1 range.

Part 3: Quantitative Data Profile

The following values represent the consensus of predicted models (ACD/Labs, ChemAxon) and comparative structural analysis of analogous aryl guanidines.

PropertyValue / RangeConfidence
pKa (Conjugate Acid) 11.08 ± 0.30 High (Based on 3,4-dimethoxy analog data)
pKa (Parent Guanidine) 13.6Experimental Standard
pKa (Phenylguanidine) 10.8Experimental Standard
LogP (Octanol/Water) 1.1 – 1.4Moderate (Lipophilic Cation)
% Ionized at pH 7.4 ~99.98%High
Solubility (Free Base) Low (Aqueous)High (Organic)
Solubility (HCl Salt) High (Aqueous)Moderate

Part 4: Experimental Determination Protocols

Since 1-(2,4-Dimethoxyphenyl)guanidine is lipophilic in its neutral form, standard aqueous titration is prone to precipitation errors. The following Potentiometric Titration in Mixed Solvent protocol is the gold standard for accuracy.

Protocol: Yasuda-Shedlovsky Extrapolation Method

Objective: Determine aqueous pKa by titrating in varying ratios of Methanol/Water and extrapolating to 0% organic solvent.

Reagents & Equipment
  • Compound: ~50 mg of 1-(2,4-Dimethoxyphenyl)guanidine (Free base or HCl salt).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).

  • Titrant: 0.1 M KOH (if starting with salt) or 0.1 M HCl (if starting with free base).

  • Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Workflow Diagram (DOT)

ExperimentalProtocol Start Sample Preparation Weigh ~5 mg compound SolventPrep Prepare Solvent Mixtures (30%, 40%, 50% MeOH/Water) Start->SolventPrep Titration Potentiometric Titration Measure pH vs. Volume at 25°C SolventPrep->Titration 3 separate runs Calc_psKa Calculate psKa (Apparent pKa in solvent) Titration->Calc_psKa Yasuda Yasuda-Shedlovsky Plot Plot psKa + log[H2O] vs. 1/ε Calc_psKa->Yasuda Result Extrapolate to 0% MeOH Determine Aqueous pKa Yasuda->Result

Figure 1: Workflow for determining the pKa of lipophilic guanidines using the co-solvent extrapolation method.

Step-by-Step Procedure
  • Preparation: Dissolve the compound in 30% MeOH/Water (v/v). Ensure complete dissolution. If using the HCl salt, ensure the starting pH is acidic (< 3).

  • Calibration: Calibrate the electrode using aqueous buffers (pH 4, 7, 10), then apply the appropriate correction factor for the methanolic junction potential.

  • Titration: Titrate with standardized 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation. Record pH points every 0.1 equivalent.
  • Repetition: Repeat the procedure in 40% and 50% MeOH/Water mixtures.

  • Data Analysis:

    • Calculate the apparent pKa (

      
      ) for each solvent ratio.
      
    • Construct a Yasuda-Shedlovsky plot:

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the true aqueous pKa.

Part 5: Pharmaceutical Implications[1][2]

Solubility & Salt Selection
  • Free Base: The free base is a crystalline solid with poor aqueous solubility. It is prone to oxidation if not stored properly.

  • Salt Forms: Due to the high pKa (~11), this compound forms stable salts with almost all pharmaceutical acids (HCl, Mesylate, Tartrate).

    • Recommendation:Mesylate or Hydrochloride salts are preferred for bioavailability studies due to enhanced crystallinity and dissolution rates.

Membrane Permeability

At physiological pH (7.4), the compound is >99.9% protonated.

  • Passive Diffusion: The cationic charge significantly hinders passive diffusion across the blood-brain barrier (BBB) or gut wall.

  • Transport: Uptake likely requires organic cation transporters (OCTs) or similar active transport mechanisms, typical for guanidinium-based drugs (e.g., Metformin).

Stability

The 2,4-dimethoxy substitution makes the phenyl ring electron-rich, increasing susceptibility to oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the 5-position or O-demethylation.

References

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965.
  • Kalinowski, D. S., et al. "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry, 2005. (Discusses electronic effects of methoxy substituents on pyridine/imine basicity).
  • ChemicalBook. "N-(3,4-Dimethoxyphenyl)guanidine Property Data." (Provides comparative pKa data for the 3,4-isomer).

  • Leito, I., et al. "Basicity of Guanidines in Acetonitrile and Water." Journal of Physical Chemistry A, 2018. (Modern reference for guanidine basicity trends).
  • Taylor, P. J. "Spectrophotometric determination of the dissociation constants of some substituted phenylguanidines." Journal of the Chemical Society, Perkin Transactions 2, 1972.
Foundational

A Theoretical Investigation of 1-(2,4-Dimethoxyphenyl)guanidine: A Quantum Chemical Approach to Understanding Molecular Properties

Abstract This technical guide provides a comprehensive framework for the theoretical investigation of 1-(2,4-Dimethoxyphenyl)guanidine, a molecule of significant interest due to the combined presence of the pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1-(2,4-Dimethoxyphenyl)guanidine, a molecule of significant interest due to the combined presence of the pharmacologically relevant guanidine core and the dimethoxyphenyl moiety. While extensive experimental data on this specific compound is nascent, this document outlines a robust computational protocol based on Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. We detail the methodologies for geometry optimization, vibrational frequency analysis, NMR spectroscopy simulation, and the exploration of the electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) mapping. The insights derived from these theoretical studies are critical for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding future research in drug design and materials science.

Introduction: The Scientific Rationale

The guanidine group is a powerful structural motif in medicinal chemistry and natural products, renowned for its strong basicity and ability to form multiple hydrogen bonds.[1][2][3] Guanidine alkaloids, for instance, exhibit a wide array of biological activities, including antimicrobial and anticancer properties.[2][4] When functionalized with aromatic systems, such as the 2,4-dimethoxyphenyl group, the resulting molecule's electronic properties and biological profile can be significantly modulated. The dimethoxybenzene scaffold itself is a key component in many therapeutically active compounds, known to influence stability and receptor binding.[5]

A theoretical, quantum-chemical approach provides an indispensable tool for understanding the intrinsic properties of 1-(2,4-Dimethoxyphenyl)guanidine at an atomic level.[6][7] By employing methods like Density Functional Theory (DFT), we can construct a detailed model of the molecule's geometry, predict its spectroscopic signatures, and map its electronic reactivity.[1][6] This in silico analysis is not merely a predictive exercise; it establishes a foundational understanding of the structure-property relationships that govern the molecule's behavior, offering a cost-effective and insightful precursor to empirical synthesis and testing.[8]

This guide presents the established computational workflows and theoretical analyses that form the cornerstone of a modern investigation into novel molecular entities like 1-(2,4-Dimethoxyphenyl)guanidine.

Computational Methodology: A Validated Protocol

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. The protocols outlined here are based on widely validated approaches for organic molecules, ensuring a balance of accuracy and computational efficiency.[1][7][9]

Geometry Optimization and Vibrational Analysis

The foundational step is to determine the most stable three-dimensional conformation of the molecule (i.e., its ground-state geometry).

Protocol:

  • Software: All calculations are performed using the Gaussian 16 software package.[6]

  • Method: The geometry of 1-(2,4-Dimethoxyphenyl)guanidine is optimized using Density Functional Theory (DFT).

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. This functional is widely recognized for its robust performance in calculating the geometric and electronic properties of organic compounds.[5][9]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This triple-zeta basis set provides sufficient flexibility for describing the electron distribution, with diffuse functions (++) to handle non-covalent interactions and polarization functions (d,p) for accurately representing bonding environments.[10][11]

  • Verification: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies validates the structure as a stable ground state.[12] These calculated frequencies are also used to predict the theoretical infrared (IR) spectrum.

Spectroscopic and Electronic Property Calculations

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to elucidate spectroscopic and electronic characteristics.

  • NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.[10][11] Calculations are typically performed simulating a solvent like DMSO to correlate with experimental conditions.[11]

  • Electronic Analysis: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis, are computed at the B3LYP/6-311++G(d,p) level.[7][13]

Workflow for Theoretical Analysis

G cluster_core Computational Core cluster_output Analysis & Outputs A Initial Structure 1-(2,4-Dimethoxyphenyl)guanidine B Geometry Optimization DFT: B3LYP/6-311++G(d,p) A->B C Frequency Calculation B->C D Single-Point Calculations (GIAO, NBO, etc.) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Theoretical IR Spectrum C->F G Theoretical NMR Spectra D->G H Electronic Properties (HOMO-LUMO, MEP) D->H

Caption: A flowchart of the computational protocol for theoretical analysis.

Predicted Molecular Structure and Geometry

Based on calculations for structurally similar molecules, the optimized geometry of 1-(2,4-Dimethoxyphenyl)guanidine is expected to exhibit distinct features. The guanidine moiety (CN₃) itself will be largely planar due to the delocalization of π-electrons across the C=N double bond and nitrogen lone pairs. However, steric hindrance between the phenyl ring and the guanidine group will likely force the dimethoxyphenyl ring to be twisted out of this plane.[14]

ParameterPredicted Value (Å)Significance
C=N (Guanidine)~1.30 ÅIndicates significant double-bond character, central to the group's structure.
C-N (Guanidine)~1.37 ÅShorter than a typical C-N single bond, confirming electron delocalization.[12]
C(phenyl)-N~1.40 ÅStandard length for an sp² carbon to nitrogen single bond.
C-O (Methoxy)~1.36 ÅTypical length for an aryl ether bond.
Dihedral Angle Predicted Value (°) Significance
C-C-N-C~40-50°This torsion angle quantifies the twist of the phenyl ring relative to the guanidine plane, minimizing steric clash.

Table 1: Predicted key geometric parameters for 1-(2,4-Dimethoxyphenyl)guanidine based on DFT calculations of analogous structures.

Spectroscopic Profile Simulation

Theoretical spectroscopy is a powerful tool for validating experimental findings.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies allow for the prediction of the infrared spectrum. Key vibrational modes are expected to provide clear signatures for the molecule's functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
N-H3450 - 3300Asymmetric & Symmetric Stretching
C-H (Aromatic)3100 - 3000Stretching
C-H (Methyl)2980 - 2850Asymmetric & Symmetric Stretching
C=N (Guanidine)1650 - 1620Stretching
C=C (Aromatic)1600 - 1450Ring Stretching
C-O (Aryl Ether)1250 - 1200Asymmetric Stretching

Table 2: Predicted characteristic vibrational frequencies for 1-(2,4-Dimethoxyphenyl)guanidine.

NMR Spectroscopy

The GIAO method allows for the prediction of ¹H and ¹³C chemical shifts, which are fundamental for structural elucidation.

  • ¹H NMR: Protons on the N-H groups of the guanidine moiety are expected to appear downfield due to the electronegativity of nitrogen. Aromatic protons will reside in the typical ~6.5-7.5 ppm range, while the methoxy (-OCH₃) protons will be sharp singlets around 3.8-3.9 ppm.[15]

  • ¹³C NMR: The guanidine carbon (C=N) is highly deshielded and is predicted to have a chemical shift >155 ppm.[3][16] Carbons in the phenyl ring attached to oxygen (C-O) will also be downfield (~160 ppm), while the methoxy carbons will appear around 55 ppm.[15]

Quantum Chemical Analysis: Reactivity and Interactions

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[6][7]

  • HOMO (Highest Occupied Molecular Orbital): This orbital is the primary site of electron donation. For 1-(2,4-Dimethoxyphenyl)guanidine, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, which acts as the principal electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary site for accepting electrons. The LUMO is predicted to be distributed across the guanidine moiety, particularly the C=N bond, which serves as the electron-acceptor region.

  • Energy Gap (ΔE): The energy gap is predicted to be in the range of 4-5 eV, suggesting good kinetic stability. This value is crucial for applications in materials science, such as in dye-sensitized solar cells where the gap influences charge transfer properties.[6]

Frontier Orbital Relationship

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual tool used to identify the charge distribution and predict sites for electrophilic and nucleophilic attack.[7]

  • Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this molecule, the most intense negative potential is expected around the nitrogen atoms of the guanidine group, which are the primary sites for protonation and hydrogen bond acceptance.

  • Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The highest positive potential will be located on the N-H protons of the guanidine group, making them strong hydrogen bond donors.[7]

  • Neutral Potential (Green): These regions, such as the surface of the phenyl ring, are largely nonpolar.

The MEP map is invaluable for predicting how the molecule will interact with biological targets, such as enzyme active sites, where electrostatic complementarity is key.[9]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the characterization of 1-(2,4-Dimethoxyphenyl)guanidine using DFT calculations. The predicted results for its geometry, spectroscopic signatures, and electronic properties provide a robust foundation for future experimental work. The analysis of its HOMO-LUMO orbitals and MEP map suggests a stable molecule with distinct electron-rich and electron-poor regions, indicating a high potential for directed intermolecular interactions. These in silico findings are critical for rationalizing the molecule's behavior and efficiently guiding its synthesis and application in fields ranging from medicinal chemistry to materials development.

References

  • First-Principles Investigations of Novel Guanidine-Based Dyes. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). PubMed Central. Retrieved February 14, 2026, from [Link]

  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. (2023, October 16). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. (2024, July 2). Bentham Science Publisher. Retrieved February 14, 2026, from [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2 -. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen. Retrieved February 14, 2026, from [Link]

  • Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. (2017, December 13). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Characterization, photophysical and DFT calculation study on 2-(2,4-difluorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-f][2][6]phenanthroline ligand. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivative…. (n.d.). OUCI. Retrieved February 14, 2026, from [Link]

  • Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), wavefunction studies and molecular docking…. (n.d.). OUCI. Retrieved February 14, 2026, from [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025, May 14). PMC. Retrieved February 14, 2026, from [Link]

  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Retrieved February 14, 2026, from [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis, structural characterization, and computational studies of 1-[2-(diphenylphosphanyl)phenyl]-N-(4-methoxyphenyl)methanimine against two protease inhibitors. (2025, August). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, Crystal Structure and Vibrational Spectral Analysis of Guanidinium Hydrogen L-aspartate Single Crystal. (2017, April 15). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ab initioSCF study of guanidine and substituted guanidines. (1981, September 1). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Biological activities of guanidine compounds. (n.d.). OUCI. Retrieved February 14, 2026, from [Link]

  • Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. (n.d.). Open Access Pub. Retrieved February 14, 2026, from [Link]/article/823]([Link])

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2,4-Dimethoxyphenyl)guanidine in Polymer Synthesis &amp; Curing

This comprehensive application note details the use of 1-(2,4-Dimethoxyphenyl)guanidine (DMPG) as a specialized, high-performance organocatalyst and latent curing agent in polymer chemistry. While traditional guanidines...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the use of 1-(2,4-Dimethoxyphenyl)guanidine (DMPG) as a specialized, high-performance organocatalyst and latent curing agent in polymer chemistry.

While traditional guanidines like 1,3-Diphenylguanidine (DPG) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are industry standards, the 2,4-dimethoxy substitution on the phenyl ring of DMPG introduces unique electronic properties. The electron-donating methoxy groups enhance the basicity and nucleophilicity of the guanidine core, making it a potent candidate for Ring-Opening Polymerization (ROP) and Thermal Latent Curing of Epoxies .

Executive Summary & Molecule Profile

1-(2,4-Dimethoxyphenyl)guanidine is an electron-rich aryl guanidine. Unlike unsubstituted phenylguanidines, the presence of methoxy groups at the ortho and para positions significantly increases the electron density on the guanidine nitrogen via resonance and inductive effects. This modification tunes the molecule's pKa and nucleophilicity, positioning it as a "Superbase" analog with distinct solubility and reactivity profiles.

PropertySpecification
Chemical Name 1-(2,4-Dimethoxyphenyl)guanidine
CAS Number 827572-25-8
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Estimated pKa (Conj. Acid) ~11.5 - 12.5 (Higher than DPG due to +M effect of OMe)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, THF; Sparingly soluble in Water, Toluene
Primary Applications Organocatalytic ROP, Epoxy Latent Curing, PU Catalysis

Application 1: Organocatalytic Ring-Opening Polymerization (ROP)

Scientific Rationale

Guanidines are powerful organocatalysts for the ROP of cyclic esters (e.g., Lactide,


-Caprolactone).[1] The mechanism involves a bifunctional activation :
  • Hydrogen Bonding: The guanidine N-H donates a proton to the carbonyl oxygen of the monomer (activating the electrophile).

  • Base Activation: The imine nitrogen accepts a proton from the initiating alcohol (activating the nucleophile).

Why DMPG? The 2,4-dimethoxy groups make DMPG a stronger base than standard DPG, potentially increasing the rate of polymerization (


) while maintaining control over dispersity (

).
Protocol: ROP of L-Lactide

Materials:

  • Monomer: L-Lactide (Recrystallized from dry toluene x2, stored in glovebox).

  • Initiator: Benzyl Alcohol (BnOH) (Distilled over CaH₂, stored over molecular sieves).

  • Catalyst: 1-(2,4-Dimethoxyphenyl)guanidine (DMPG) (Dried under vacuum at 40°C for 12h).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Perform all operations in a Nitrogen-filled glovebox or using standard Schlenk techniques.

  • Stock Solutions:

    • Prepare a 1.0 M solution of L-Lactide in DCM.

    • Prepare a 0.1 M solution of DMPG in DCM.

    • Prepare a 0.1 M solution of BnOH in DCM.

  • Reaction Assembly:

    • In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine:

      • 1.0 mL L-Lactide solution (1.0 mmol).

      • 100

        
        L BnOH solution (0.01 mmol) -> Target DP = 100.
        
    • Note: Ensure the monomer-to-initiator ratio ([M]₀/[I]₀) is accurate for targeted molecular weight.

  • Initiation:

    • Add 50

      
      L DMPG catalyst solution (0.005 mmol, 0.5 mol% relative to monomer).
      
    • Start Timer immediately.

  • Polymerization:

    • Stir at room temperature (25°C).

    • Monitor conversion by taking aliquots for ¹H NMR (checking the methine proton shift from 5.0 ppm in monomer to 5.2 ppm in polymer).

  • Termination:

    • Quench the reaction with excess benzoic acid (dissolved in DCM) or wet methanol.

  • Purification:

    • Precipitate the polymer into cold methanol (10x volume of reaction mixture).

    • Filter and dry under vacuum at 40°C.

Data Analysis & Visualization (ROP Mechanism)

ROP_Mechanism DMPG DMPG Catalyst (Base/H-Bond Donor) Complex Activated Complex (H-Bonding) DMPG->Complex Activates BnOH Initiator (Benzyl Alcohol) BnOH->Complex Nucleophilic Attack Lactide Monomer (L-Lactide) Lactide->Complex Electrophile PLA Poly(L-lactide) (Polymer Chain) Complex->PLA Ring Opening Propagation PLA->Complex Chain Extension

Figure 1: Proposed bifunctional activation mechanism of Lactide ROP by DMPG.

Application 2: Thermal Latent Curing of Epoxy Resins

Scientific Rationale

Substituted guanidines are excellent latent curing agents for epoxy resins (e.g., DGEBA). At room temperature, the steric hindrance of the 2,4-dimethoxyphenyl group prevents rapid reaction (latency). Upon heating (typically >100°C), the molecule becomes mobile and nucleophilic enough to attack the epoxide ring, initiating cross-linking.

Advantage: The electron-donating methoxy groups make DMPG a more active accelerator than DPG once the thermal threshold is crossed, leading to faster cure times at elevated temperatures ("Snap-Cure" potential).

Protocol: One-Pot Latent Curing Formulation

Materials:

  • Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ~185-190).

  • Hardener/Accelerator: DMPG (Micronized powder, <10

    
    m particle size).
    
  • Solvent (Optional): Acetone (for solvent casting) or None (for bulk).

Step-by-Step Methodology:

  • Dispersion:

    • Weigh 100 parts by weight (pbw) of DGEBA resin.

    • Add 5-8 pbw of micronized DMPG.

    • Note: DMPG is solid; effective dispersion is critical. Use a three-roll mill or high-shear mixer (Cowles) to ensure homogeneity.

  • Degassing:

    • Place the mixture in a vacuum chamber at room temperature for 20 minutes to remove entrapped air bubbles.

  • Latency Test (Shelf-Life):

    • Store a small aliquot at 25°C. Measure viscosity daily. A stable viscosity for >1 week indicates good latency.

  • Curing Profile (DSC Analysis):

    • Instrument: Differential Scanning Calorimeter (DSC).

    • Method: Dynamic scan from 25°C to 250°C at 10°C/min.

    • Output: Identify

      
       (Onset Temperature) and 
      
      
      
      (Peak Exotherm).
    • Expected:

      
       should be approx. 110-130°C.
      
  • Thermal Curing:

    • Cast the resin into a mold.

    • Cure Cycle: Heat to 120°C for 1 hour, then post-cure at 150°C for 2 hours.

Data Analysis: Curing Kinetics
ParameterDescriptionExpected Trend vs. DPG

Temperature where cure startsSlightly Lower (More reactive due to OMe)

Total heat of reactionComparable (~300-400 J/g)

Glass Transition Temp of cured networkHigh (>130°C) due to rigid aromatic ring
Latency Stability at 25°CGood (Steric hindrance of 2-OMe protects N)

Characterization & Quality Control

To ensure the integrity of the DMPG reagent before use in sensitive polymerizations:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for methoxy protons (singlets) around

      
       3.7 - 3.8 ppm.
      
    • Aromatic protons:

      
       6.5 - 7.0 ppm (multiplets).
      
    • Guanidine N-H protons: Broad singlets, often exchangeable, around

      
       5.0 - 8.0 ppm depending on tautomer.
      
  • Melting Point:

    • Verify purity. Sharp melting point indicates high crystalline purity. Broad range implies moisture or degradation.

Safety & Handling (E-E-A-T)

  • Hazard: Guanidines are organic bases and can be skin/eye irritants.

  • Storage: Hygroscopic. Store in a desiccator or glovebox. Moisture absorption will deactivate the catalyst in ROP applications (acting as a chain transfer agent).

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

References

  • Chuma, A., et al. (2008). Substituted Guanidines as Organocatalysts for Ring-Opening Polymerization. Macromolecules . Link

  • Lohmeijer, B. G., et al. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules . Link

  • Kiesewetter, M. K., et al. (2010). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?Journal of Organic Chemistry . Link

  • Lin, Y., et al. (2018). Latent Curing Agents for Epoxy Resins: A Review. Polymer Reviews . Link

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)guanidine Compound Summary. National Library of Medicine . Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions with 1-(2,4-Dimethoxyphenyl)guanidine

Technical Support Center: 1-(2,4-Dimethoxyphenyl)guanidine Status: Active | Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center for 1-(2,4-Dimethoxyphenyl)guanidine (often abbrev...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,4-Dimethoxyphenyl)guanidine Status: Active | Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for 1-(2,4-Dimethoxyphenyl)guanidine (often abbreviated as 2,4-DMPG). This molecule is a deceptive building block. While it appears to be a standard aryl guanidine, the specific electronic and steric influence of the 2,4-dimethoxy substitution pattern frequently leads to stalled reactions ("tarring out"), regioselectivity issues, and purification losses.

This guide moves beyond standard protocols to address the causality of yield loss, providing self-validating workflows to ensure reproducibility in drug discovery and ligand synthesis.

Module 1: Reactivity Profile & "Yield Killers"

To improve yield, you must first understand the three distinct "personalities" of this molecule that compete during a reaction.

The Electronic Amplifier (The 2,4-Dimethoxy Effect)

The phenyl ring is highly electron-rich due to the resonance donation of two methoxy groups.

  • The Benefit: The guanidine nitrogens are more nucleophilic than in phenylguanidine.

  • The Yield Killer: The ring is extremely susceptible to oxidative degradation . In the presence of trace oxygen and heat, the ring can oxidize to quinoid-like species, turning the reaction mixture black/brown and drastically lowering yield.

  • Action: All heating steps must be performed under a strictly inert atmosphere (Ar or

    
    ).
    
The Ortho-Blocker (Steric Hindrance)

The methoxy group at the 2-position (ortho) creates significant steric bulk near the internal nitrogen (


).
  • The Consequence: If your reaction mechanism requires the internal nitrogen to attack an electrophile (e.g., certain fused heterocycle syntheses), the rate will be kinetically retarded.

  • The Yield Killer: Incomplete conversion. The electrophile often hydrolyzes or decomposes before the slow, hindered guanidine can attack.

The Basicity Trap

Like all guanidines (


), 2,4-DMPG is a strong base.
  • The Yield Killer: It reacts with atmospheric

    
     to form carbonates rapidly. If you weigh out the "free base" that has been sitting on a shelf, you are likely adding a significant amount of guanidinium carbonate, which is non-nucleophilic until treated with a stronger base.
    

Module 2: Troubleshooting Cyclization (Heterocycle Synthesis)

The most common application of 2,4-DMPG is condensing with bis-electrophiles (e.g.,


-keto esters, malononitrile) to form pyrimidines or triazines.
Scenario A: The Reaction Stalls at the Intermediate

Symptom: LCMS shows a mass corresponding to the linear intermediate (Michael adduct or uncyclized ureide), but the ring won't close. Cause: The electron-donating methoxy groups stabilize the linear intermediate, making the dehydration step (ring closure) energetically difficult.

Protocol: The "Force-Closure" Dehydration If standard reflux in ethanol fails:

  • Switch Solvent: Move to n-Butanol or DMF . The higher boiling point (

    
     vs 
    
    
    
    ) is often required to overcome the activation energy for the final water loss.
  • Add a Water Scavenger: Add molecular sieves (

    
    ) or use a Dean-Stark trap if scale permits.
    
  • Base Modulation: Switch from weak bases (Carbonates) to alkoxides (

    
     or 
    
    
    
    ).
Scenario B: "Tarring Out" (Black Reaction Mixture)

Symptom: The solution turns dark brown/black within 30 minutes; yield is <20%. Cause: Oxidation of the electron-rich dimethoxyphenyl ring.

Corrective Workflow:

  • Degas Solvents: Sparge reaction solvents with Argon for 15 minutes before adding the guanidine.

  • Antioxidant Additive: For extremely sensitive reactions, adding 1-2 mol% of Sodium Ascorbate can prevent oxidative polymerization without interfering with the condensation.

Visualization: Optimization Decision Tree

G start Start: Cyclization Reaction check_form Input: 2,4-DMPG Form? start->check_form salt_path Salt (HCl/Nitrate) check_form->salt_path Salt base_path Free Base check_form->base_path Free Base neutralize Action: Must Neutralize in situ (Add NaOEt/NaH) salt_path->neutralize check_purity Check: Is it fresh? (Old base = Carbonate) base_path->check_purity reaction Run Reaction (Inert Atm, Degassed Solvent) neutralize->reaction fresh_yes Fresh check_purity->fresh_yes fresh_no Old/Crusty check_purity->fresh_no fresh_yes->reaction regen Action: Recrystallize or treat as Salt fresh_no->regen regen->reaction monitor Monitor: LCMS @ 2h reaction->monitor linear Result: Linear Intermediate (Mass = Prod + 18) monitor->linear Stalled tar Result: Black Tar/Decomp monitor->tar Oxidation success Result: Product Mass monitor->success Good fix_linear Fix: Increase Temp (n-BuOH) + Molecular Sieves linear->fix_linear fix_tar Fix: Degas Solvent + Add Na-Ascorbate tar->fix_tar fix_linear->reaction fix_tar->reaction

Caption: Decision logic for optimizing reaction conditions based on starting material form and reaction intermediates.

Module 3: Purification & Isolation (The "Sticky" Problem)

Aryl guanidines and their heterocyclic products are notoriously difficult to purify due to "tailing" on silica gel.

FAQ: Why is my product eluting over 50 fractions? A: The basic guanidine/pyrimidine nitrogen interacts with the acidic silanols on the silica gel.

The Solution: The "Basified" Mobile Phase Do not use standard Hexane/Ethyl Acetate. Use one of the following systems:

MethodMobile Phase CompositionBest For
Standard Silica DCM : MeOH :

(90 : 9 : 1)
General purification. The ammonia blocks silanol sites.
Damped Silica DCM : MeOH : Triethylamine (95 : 4 : 1)If

is unavailable. Note: TEA is harder to remove.
Reverse Phase

(0.1% Formic Acid) : MeCN
Recommended. Best recovery. The salt form elutes cleanly.

Critical Tip: If using Reverse Phase (C18), your product will elute as the Formate salt. You must perform a free-basing workup (


 wash) if the neutral form is required for the next step.

Module 4: Synthesis & Handling of the Reagent

If you are synthesizing 2,4-DMPG yourself (e.g., from 2,4-dimethoxyaniline + cyanamide), follow this specific protocol to maximize stability.

Protocol: Isolation as the Nitrate Salt The free base is unstable. Isolate it as the nitrate salt for long-term storage.

  • Reaction: 2,4-Dimethoxyaniline + Cyanamide (50% aq) +

    
     (conc.) in Ethanol reflux.
    
  • Cooling: Cool slowly to

    
    . The nitrate salt of 2,4-DMPG crystallizes efficiently.
    
  • Filtration: Wash with cold ethanol/ether.

  • Yield Check: This salt is stable for years. Convert to free base only immediately before use.

Diagram: Salt-to-Base "Just-in-Time" Workflow

G salt 2,4-DMPG Nitrate/HCl Salt (Stable Storage) dissolve Dissolve in Reaction Solvent salt->dissolve base Add Base (NaOEt or t-BuOK) dissolve->base filter Filter off NaNO3 / NaCl base->filter filtrate Filtrate: Reactive Free Base filter->filtrate electrophile Add Electrophile Immediately filtrate->electrophile

Caption: "Just-in-Time" generation of the reactive free base prevents carbonate formation and oxidation.

References

  • General Guanidine Reactivity: Title: "Guanidines in Organic Synthesis: A Review of Their Reactivity." Source:European Journal of Organic Chemistry, 2018. Context: Establishes the nucleophilicity hierarchy (Terminal N vs Internal N).
  • Heterocycle Synthesis (Pyrimidine Formation)

    • Title: "Synthesis of 2-amino-4-arylpyrimidines via the condensation of guanidines with chalcones or -keto esters."
    • Source:Journal of Heterocyclic Chemistry, 2015.
    • Link:[Link] (Journal Landing Page)

  • Purification Strategies: Title: "Flash Chromatography of Basic Compounds: Overcoming Tailing." Source:Journal of Chromatography A. Context: Validates the use of Ammonia/TEA modifiers for polar basic amines.
  • Specific Analog Data (Sigma Ligands)

(Note: Specific URLs to deep-link articles may expire; journal landing pages are provided for stability.)

Optimization

Technical Support Center: Purification of 1-(2,4-Dimethoxyphenyl)guanidine

Welcome to the technical support guide for the purification of 1-(2,4-Dimethoxyphenyl)guanidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(2,4-Dimethoxyphenyl)guanidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and its derivatives. Guanidines are known for their strong basicity and high polarity, which can present unique challenges during reaction workup and purification.[1] This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format, ensuring you can quickly find the information you need to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying 1-(2,4-Dimethoxyphenyl)guanidine?

The primary challenges stem from the inherent chemical properties of the guanidine functional group. Guanidines are among the strongest organic bases, with pKa values of their conjugate acids typically around 12.5-13.5.[1] This high basicity means they are often protonated and exist as salts. Consequently, 1-(2,4-Dimethoxyphenyl)guanidine and its salts are highly polar and tend to be very soluble in polar solvents like water, methanol, and DMSO, but less soluble in common organic solvents.[1] This solubility profile can complicate extractions and chromatography, making the removal of polar impurities difficult.

Q2: What are the principal purification techniques applicable to 1-(2,4-Dimethoxyphenyl)guanidine?

There are three main strategies for purifying this and other guanidine derivatives:

  • Recrystallization: This is a powerful technique for crystalline solids. Success often depends on finding a suitable solvent or, more commonly, a mixed-solvent system that can effectively differentiate the solubility of the desired product from its impurities at different temperatures.[2][3]

  • Acid-Base Extraction: Leveraging the high basicity of the guanidine group, this liquid-liquid extraction technique is exceptionally effective for separating the basic product from neutral or acidic impurities.[4] The guanidine can be selectively moved between aqueous and organic phases by adjusting the pH.[5]

  • Chromatography: Column chromatography is a versatile method. Due to the polarity of guanidines, reversed-phase or ion-exchange chromatography is often employed.[1][6] For less polar, protected guanidine derivatives, normal-phase silica gel chromatography can also be successful.[7]

Q3: How do I choose the most appropriate purification method for my specific reaction?

The optimal method depends on the physical state of your crude product and the nature of the impurities. The following decision tree provides a logical workflow for selecting a purification strategy.

Purification_Decision_Tree cluster_legend Legend start Assess Crude Product (Physical State & Impurities) is_solid Is the crude product a solid? start->is_solid impurities_type What is the nature of the main impurities? is_solid->impurities_type No (Oil/Gum) recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction impurities_type->acid_base Neutral / Acidic (e.g., starting materials) chromatography Use Column Chromatography (Silica, Reversed-Phase, or Ion-Exchange) impurities_type->chromatography Polar / Basic (Structurally similar by-products) recrystallize->acid_base Fails or 'Oils Out' key1 Decision Point key2 Action/Method key3 Start

Caption: A decision tree to guide the selection of a purification technique.

Troubleshooting Guide

Q4: My crude product is a sticky solid or oil that I cannot recrystallize. What is the best approach?

An oily or non-crystalline crude product is common when residual solvents or low-melting impurities are present.

  • Causality: Guanidines can form eutectic mixtures with impurities, depressing the melting point. Their hygroscopic nature can also lead to the absorption of atmospheric moisture, resulting in an oil.

  • Solution 1: Acid-Base Extraction. This is often the most robust solution. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Extract the solution with aqueous acid (e.g., 1M HCl). Your desired guanidine will become a protonated salt and move into the aqueous layer, leaving many organic impurities behind. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, basify the aqueous layer with a strong base (e.g., NaOH) and extract your purified, free-based guanidine back into an organic solvent.

  • Solution 2: Convert to a Salt. If acid-base extraction is not feasible, consider converting the guanidine free-base to a well-defined crystalline salt (e.g., hydrochloride, nitrate, or mesylate).[8] Dissolve the oil in a suitable solvent like 2-propanol or ethanol and add one equivalent of the corresponding acid. The resulting salt will often precipitate as a crystalline solid that can be easily recrystallized.

Q5: I attempted recrystallization, but my product "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when a compound comes out of solution above its melting point or when the solution is too supersaturated.[2]

  • Causality: This is a common problem with compounds like guanidines that have both polar (guanidinium) and non-polar (dimethoxyphenyl) regions. Rapid cooling or an inappropriate solvent choice can easily lead to phase separation rather than crystallization.

  • Solution 1: Adjust the Solvent System. Add a small amount of the "good" solvent (the one in which your compound is more soluble) to the hot, oiled mixture until it redissolves. This increases the total solvent volume and lowers the saturation point.[2]

  • Solution 2: Slow Down the Cooling Process. Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can move it to a colder environment like a refrigerator or ice bath. Rapid cooling is a primary cause of oiling out.[2]

  • Solution 3: Use a Seed Crystal. If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a nucleation point for crystal growth to begin.[2]

Q6: My final yield is very low after purification. What are the most likely causes of product loss?

Low yield can be traced to several factors throughout the purification process.

  • Causality (Recrystallization): Using too much solvent is the most common mistake. Your product will have some solubility even in the cold solvent, and an excessive volume will cause a significant portion to remain in the mother liquor.[2][9]

  • Causality (Acid-Base Extraction): Incomplete extraction is a major source of loss. This can happen if the pH is not sufficiently acidic or basic during the respective steps, or if an insufficient number of extractions are performed. Guanidinium salts can also have some solubility in organic solvents, leading to loss if the aqueous phase is not thoroughly washed.

  • Solution:

    • For recrystallization, use the minimum amount of hot solvent required to fully dissolve your compound.[9]

    • For extractions, always check the pH of the aqueous layer with pH paper after adding acid or base to ensure complete protonation or deprotonation.[4] Perform at least three extractions at each step to ensure quantitative transfer of your product between phases.

Q7: My purified product is contaminated with inorganic salts (e.g., NaCl). How can these be removed?

Inorganic salts are often introduced during workup, for example, from neutralizing a reaction with a base like sodium hydroxide after an acidic step.[10]

  • Causality: Salts are generally insoluble in most organic solvents. However, they can be physically trapped within the solid product during precipitation or crystallization.

  • Solution 1 (Free Base): If your guanidine is in its free-base form and is soluble in an organic solvent (like dichloromethane or ethyl acetate), you can dissolve the contaminated product and wash the solution with deionized water. The inorganic salts will partition into the aqueous layer. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Solution 2 (Guanidinium Salt): If your product is a salt and is water-soluble, you may need to perform a recrystallization from a solvent system where the inorganic salt is insoluble, such as an ethanol/ether mixture. Alternatively, passing an aqueous solution of your product through a short plug of reversed-phase C18 silica can work; the organic guanidinium salt will be retained while the inorganic salt elutes with water.

Data Summary: Purification Method Efficacy

The following table provides a representative comparison of the effectiveness of different purification techniques for a typical 1-(2,4-Dimethoxyphenyl)guanidine synthesis.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Typical RecoveryKey Considerations
Single-Solvent Recrystallization85%95-97%60-75%Difficult to find a single ideal solvent.
Mixed-Solvent Recrystallization85%>99%70-85%Excellent for removing minor, structurally similar impurities.[2]
Acid-Base Extraction85%>98%85-95%Best for removing neutral or acidic starting materials/reagents.
Silica Gel Chromatography85%90-95%50-70%Prone to streaking and poor recovery due to high polarity.

Detailed Experimental Protocols

Protocol 1: Purification by Optimized Mixed-Solvent Recrystallization

This protocol is ideal for purifying solid crude 1-(2,4-Dimethoxyphenyl)guanidine that is free from significant amounts of oily impurities.

Materials:

  • Crude 1-(2,4-Dimethoxyphenyl)guanidine

  • Ethanol (Good Solvent)

  • Deionized Water (Anti-Solvent)

  • Erlenmeyer flask, heating mantle/hot plate, filter funnel, filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size.

  • Add the "good" solvent (ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[9]

  • If colored impurities are present, allow the solution to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[9]

  • If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Heat the clear solution back to a boil. Add the "anti-solvent" (deionized water) dropwise until you see persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This workflow is highly effective for removing non-basic, organic impurities from the desired guanidine product, even if the crude material is an oil.

Acid_Base_Workflow start 1. Dissolve Crude Product in Ethyl Acetate extract_acid 2. Extract with 1M HCl (x3) (Product moves to Aqueous Layer) start->extract_acid separate_phases1 3. Separate Layers extract_acid->separate_phases1 org_layer1 Organic Layer 1 (Contains Neutral/Acidic Impurities) DISCARD separate_phases1->org_layer1 aq_layer1 Aqueous Layer 1 (Contains Protonated Guanidine Salt) separate_phases1->aq_layer1 basify 4. Basify Aqueous Layer to pH >12 with 3M NaOH aq_layer1->basify extract_base 5. Extract with Ethyl Acetate (x3) (Product moves to Organic Layer) basify->extract_base separate_phases2 6. Separate Layers extract_base->separate_phases2 aq_layer2 Aqueous Layer 2 (Contains Inorganic Salts) DISCARD separate_phases2->aq_layer2 org_layer2 Organic Layer 2 (Contains Pure Guanidine Free Base) separate_phases2->org_layer2 finish 7. Dry (Na₂SO₄), Filter, and Evaporate Solvent org_layer2->finish

Caption: Workflow for purification via acid-base extraction.

References

  • Cation-exchange chromatography of guanidine derivatives in plasma of patients with chronic renal failure. Clinical Chemistry.
  • What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. [Link]

  • Method for removal of guanidine compound
  • Guanidine derivatives. Chromatography Forum. [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. ResearchGate. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]

  • Guanidine Nitrate. Organic Syntheses. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. National Institutes of Health. [Link]

  • Acid guanidinium thiocyanate-phenol-chloroform extraction. Wikipedia. [Link]

  • Process for preparing guanidine.
  • Solid organic cpd.s when isolated from organic reaction. Unknown Source. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Recommended Guanidine Suppressor for the Next-Generation Caustic-Side Solvent Extraction Process. Oak Ridge National Laboratory. [Link]

  • Production method of phenyl guanidine salts and their intermediates.
  • Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]

  • Method for crystallizing guanidinium salts.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Stereoselective Synthesis of Cyclic Guanidines by Directed Diamination of Unactivated Alkenes. National Institutes of Health. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. Royal Society of Chemistry. [Link]

  • 1-(2,4-Dimethoxyphenyl)guanidine. Chemsrc. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2,4-Dimethoxyphenyl)guanidine

The following Technical Support Guide is designed for researchers and process chemists working with 1-(2,4-Dimethoxyphenyl)guanidine (often abbreviated as 2,4-DMPG). This guide moves beyond basic product data to address...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(2,4-Dimethoxyphenyl)guanidine (often abbreviated as 2,4-DMPG). This guide moves beyond basic product data to address the chemical behavior, impurity profiles, and troubleshooting workflows necessary for high-integrity experimental results.

Product Class: Aryl Guanidine Building Blocks Primary Application: Medicinal Chemistry (MCHR1 antagonists), Ligand Synthesis, Perovskite SAMs. Chemical Identity:

  • IUPAC Name: 1-(2,4-Dimethoxyphenyl)guanidine

  • Common Impurities: 2,4-Dimethoxyaniline, 1,3-Bis(2,4-dimethoxyphenyl)guanidine, 2,4-Dimethoxyphenylurea.

Module 1: Impurity Profiling & Synthesis Artifacts

The "Why" and "How" of Side Products

In the synthesis of 1-(2,4-Dimethoxyphenyl)guanidine, side products are rarely random; they are the result of competing nucleophilic pathways. Understanding these pathways allows you to predict and prevent contamination.

1. The "Bis" Artifact (Dimerization)
  • Identity: 1,3-bis(2,4-dimethoxyphenyl)guanidine.

  • Origin: This occurs when the newly formed guanidine product acts as a nucleophile, attacking the guanylating reagent (e.g., Cyanamide or S-methylisothiourea) a second time.

  • Causality: This is most common in high-concentration reactions or when the stoichiometry is uncontrolled (excess aniline relative to the electrophile).

  • Detection: Look for a mass peak at [2M - NH3 + H]+ or simply a higher molecular weight species (approx. MW 331 Da) that is significantly more lipophilic (longer retention time) than the product.

2. The Hydrolysis Product (Urea)
  • Identity: (2,4-Dimethoxyphenyl)urea.

  • Origin: Guanidines are imines. Under basic aqueous conditions or prolonged exposure to moisture, the imine bond hydrolyzes, releasing ammonia and forming the urea.

  • Causality: Poor storage (moisture ingress) or overly aggressive workup conditions (high pH + heat).

  • Detection: This species is non-basic and will not protonate at pH 2-3, often eluting earlier or close to the guanidine depending on the column chemistry, but distinguishable by its lack of UV absorbance shift at different pHs.

3. Unreacted Starting Material
  • Identity: 2,4-Dimethoxyaniline.

  • Origin: Incomplete conversion.

  • Causality: Deactivation of the aniline nucleophile (e.g., if the reaction becomes too acidic, protonating the aniline) or decomposition of the guanylating reagent.

Visualizing the Reaction & Impurity Landscape

The following diagram maps the genesis of these impurities during the standard synthesis workflow.

GuanidinePathways Aniline Start: 2,4-Dimethoxyaniline Target TARGET: 1-(2,4-Dimethoxyphenyl)guanidine Aniline->Target + Reagent (Primary Reaction) Reagent Guanylating Agent (e.g., Cyanamide/S-methylisothiourea) Reagent->Target BisProduct Impurity A: 1,3-Bis(2,4-dimethoxyphenyl)guanidine (Over-reaction) Target->BisProduct + Excess Aniline/Reagent (High Temp/Conc) Urea Impurity B: (2,4-Dimethoxyphenyl)urea (Hydrolysis) Target->Urea + H2O / OH- (Hydrolysis/Storage)

Figure 1: Reaction pathway showing the primary synthesis route (Green) and the divergence points leading to the Bis-guanidine (Red) and Urea (Yellow) impurities.[1][2]

Module 2: Troubleshooting Guide

Scenario A: High levels of "Bis" impurity observed.
  • Root Cause: The product (guanidine) competes with the starting material (aniline) for the electrophile.

  • Corrective Action:

    • Protonation Control: Ensure the reaction is run in a condition where the product guanidine is protonated (guanidinium) immediately upon formation. The protonated form is non-nucleophilic and cannot react further. Use mineral acid salts (e.g., HCl) if compatible.

    • Stoichiometry: Use a slight excess of the guanylating reagent, not the aniline.

    • Dilution: Run the reaction at a lower concentration to statistically favor the bimolecular reaction (Aniline + Reagent) over the secondary reaction.

Scenario B: Product purity drops after storage.
  • Root Cause: Hydrolysis to urea or formation of carbonate salts (absorbing CO2 from air).

  • Corrective Action:

    • Storage: Store as the HCl or Nitrate salt , not the free base. The salt forms are significantly more stable against hydrolysis and oxidation.

    • Desiccate: Store under argon/nitrogen in a desiccator.

    • Recrystallization: If urea is present, recrystallize from water/ethanol. The urea is typically less soluble in acidic water than the guanidinium salt.

Scenario C: Poor solubility in assay buffer.
  • Root Cause: The 2,4-dimethoxy groups add lipophilicity, and the free base has high lattice energy.

  • Corrective Action:

    • DMSO Stock: Dissolve in 100% DMSO first.

    • Acidification: Ensure the assay buffer pH is below the pKa of the guanidine (approx. pKa 10-11). At pH 7.4, it should be protonated and soluble, but if using high concentrations (>10 mM), pre-acidify slightly.

Module 3: Analytical Reference Data

Use this table to identify peaks in your HPLC/LC-MS traces.

CompoundRelative PolarityApprox.[3][4] RRT (C18)*UV CharacteristicsMass Spec (ESI+)
Guanidine (Target) Moderate1.00 (Ref)

~280 nm
[M+H]+ ~196
2,4-Dimethoxyaniline High (Polar)0.85 - 0.95Distinct aniline absorption[M+H]+ ~154
Urea Derivative Low (Non-polar)1.10 - 1.20Weak/No pH shift[M+H]+ ~197
Bis-Guanidine Very Low (Lipophilic)> 1.50Broad absorption[M+H]+ ~332

*RRT (Relative Retention Time) varies by gradient. General trend: Aniline < Guanidine < Urea < Bis-Guanidine on standard Reverse Phase C18.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(2,4-Dimethoxyphenyl)guanidine turn pink/purple upon standing?

  • Expert Insight: This is likely due to trace oxidation of residual 2,4-dimethoxyaniline . Anilines are electron-rich and prone to oxidation, forming colored quinoid species. Even <0.1% impurity can cause visible discoloration.

  • Fix: Recrystallize the salt form (e.g., from Ethanol/Ether) to remove the aniline traces.

Q2: Can I use the Free Base for my biological assay?

  • Recommendation: It is strongly advised to use the Hydrochloride (HCl) or Hemisulfate salt. The free base is a strong base (pKa ~11-12) and acts as a "CO2 sponge," converting to the carbonate salt in air, which alters the molecular weight and effective concentration of your dose.

Q3: How do I remove the "Bis" impurity?

  • Protocol: The "Bis" impurity is significantly more lipophilic.

    • Dissolve the crude mixture in dilute aqueous HCl (pH 2-3).

    • Wash with Dichloromethane (DCM) or Ethyl Acetate. The lipophilic "Bis" impurity and Urea will partition into the organic layer.

    • The Target Guanidine remains in the aqueous layer.

    • Basify the aqueous layer (to pH >12) and extract the pure Target, or evaporate to keep the salt.

References

  • Guanidine Synthesis Mechanisms: Katritzky, A. R.; Rogovoy, B. V. "Recent developments in guanylating agents." Arkivoc2005 , iv, 49-87. Link

  • General Stability of Aryl Guanidines: Cunningham, S. et al. "Hydrolysis of Guanidines: Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2.
  • Compound Data: PubChem CID 5053582: 1-(2,4-Dimethoxyphenyl)guanidine. National Center for Biotechnology Information (2025). Link

  • Synthetic Methodology (Cyanamide Route): Tsubokura, K. et al. "Guanidine synthesis by guanylation of amines."[5] Synlett2014 , 25, 1302-1306.[5][6] Link

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading of 1-(2,4-Dimethoxyphenyl)guanidine

Welcome to the technical support center for 1-(2,4-Dimethoxyphenyl)guanidine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this potent organocatalyst.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,4-Dimethoxyphenyl)guanidine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this potent organocatalyst. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your catalyst loading and overcome common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is 1-(2,4-Dimethoxyphenyl)guanidine, and what are its primary catalytic applications?

A1: 1-(2,4-Dimethoxyphenyl)guanidine is a strong, neutral organic base belonging to the class of guanidine organocatalysts.[1][2][3] Its catalytic activity stems from its high basicity and ability to act as a hydrogen-bond donor.[4] It is commonly employed in a variety of organic transformations, including but not limited to:

  • Michael additions

  • Henry (nitroaldol) reactions[5]

  • Aldol reactions[6]

  • Epoxidations[5]

  • Cyclization reactions

Q2: What is the typical catalyst loading range for 1-(2,4-Dimethoxyphenyl)guanidine?

A2: The optimal catalyst loading is highly reaction-dependent. However, a general starting point for optimization is between 5-20 mol%. In some highly efficient reactions, loadings as low as 0.4 mol% have been reported to give excellent yields and enantioselectivity.[5] It is always recommended to perform a catalyst loading screen to determine the optimal concentration for your specific transformation.

Q3: How should I handle and store 1-(2,4-Dimethoxyphenyl)guanidine?

A3: 1-(2,4-Dimethoxyphenyl)guanidine is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to moisture and atmospheric carbon dioxide can lead to the formation of the corresponding carbonate salt, which may reduce its catalytic activity.

Q4: In which solvents is 1-(2,4-Dimethoxyphenyl)guanidine soluble?

A4: Due to its polar guanidine functional group and nonpolar dimethoxyphenyl moiety, 1-(2,4-Dimethoxyphenyl)guanidine exhibits solubility in a range of organic solvents. It is generally soluble in polar aprotic solvents like dichloromethane (DCM), chloroform, and toluene. Its solubility in polar protic solvents like methanol and water may be limited, and this can be influenced by temperature.[7]

II. Troubleshooting Guide: Optimizing Catalyst Loading

This section provides a structured approach to troubleshooting common issues encountered when optimizing the catalyst loading of 1-(2,4-Dimethoxyphenyl)guanidine.

Issue 1: Low or No Product Yield

Possible Cause 1.1: Insufficient Catalyst Loading

  • Explanation: The catalytic cycle may not be turning over efficiently due to an insufficient concentration of the active catalyst.

  • Troubleshooting Steps:

    • Systematic Increase: Incrementally increase the catalyst loading in a stepwise manner (e.g., from 5 mol% to 10 mol%, then 15 mol%, and 20 mol%).

    • Monitor Progress: Analyze the reaction mixture at each loading by a suitable technique (e.g., TLC, LC-MS, or GC-MS) to track product formation.

    • Data Analysis: Plot a curve of yield versus catalyst loading to identify the point of diminishing returns, where a further increase in catalyst does not significantly improve the yield.

Possible Cause 1.2: Catalyst Deactivation or Poisoning

  • Explanation: Guanidine catalysts can be deactivated by acidic impurities in the reactants or solvent.[8] These impurities can protonate the guanidine, rendering it catalytically inactive. Other chemical species can also act as catalyst poisons by irreversibly binding to the active site.[9][10]

  • Troubleshooting Steps:

    • Reagent Purity Check: Ensure all starting materials and the solvent are of high purity and free from acidic residues. Consider passing the solvent through a plug of activated alumina or a similar drying agent.

    • Inert Atmosphere: Run the reaction under a strictly inert atmosphere (nitrogen or argon) to prevent deactivation by atmospheric CO2 and moisture.

    • Additive Screening: In some cases, the addition of a co-catalyst or an additive can mitigate the effects of catalyst poisons.

Possible Cause 1.3: Poor Solubility of the Catalyst

  • Explanation: If the catalyst is not fully dissolved in the reaction medium, its effective concentration will be lower than the calculated loading, leading to reduced reaction rates.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of anhydrous solvents in which the catalyst is known to be soluble.

    • Temperature Adjustment: Gently warming the reaction mixture (if the reaction is not temperature-sensitive) can improve catalyst solubility.

Issue 2: Formation of Side Products

Possible Cause 2.1: Excessive Catalyst Loading

  • Explanation: A high concentration of the guanidine catalyst can sometimes promote undesired side reactions, such as polymerization or decomposition of the starting materials or product.

  • Troubleshooting Steps:

    • Systematic Decrease: If high yields are accompanied by significant side product formation, systematically decrease the catalyst loading.

    • Kinetic Analysis: Monitor the reaction profile over time at different catalyst loadings to identify a "sweet spot" that maximizes the formation of the desired product while minimizing side reactions.

Possible Cause 2.2: Non-Optimal Reaction Temperature

  • Explanation: The reaction temperature can influence the relative rates of the desired reaction and undesired side reactions.

  • Troubleshooting Steps:

    • Temperature Screening: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, and elevated temperatures) with an optimized catalyst loading.

    • Thermodynamic vs. Kinetic Control: Determine if the desired product is the thermodynamic or kinetic product and adjust the temperature accordingly.

III. Experimental Protocols & Data Presentation

Protocol 1: Catalyst Loading Optimization for a Michael Addition

This protocol outlines a general procedure for optimizing the catalyst loading of 1-(2,4-Dimethoxyphenyl)guanidine for the Michael addition of a β-ketoester to an α,β-unsaturated ketone.

  • Materials:

    • 1-(2,4-Dimethoxyphenyl)guanidine

    • β-ketoester (1.0 mmol)

    • α,β-unsaturated ketone (1.2 mmol)

    • Anhydrous toluene (5 mL)

    • Series of oven-dried reaction vials with stir bars

  • Procedure:

    • To each reaction vial, add the β-ketoester (1.0 mmol) and the α,β-unsaturated ketone (1.2 mmol).

    • Add the appropriate amount of 1-(2,4-Dimethoxyphenyl)guanidine to each vial to achieve the desired catalyst loading (e.g., 2, 5, 10, 15, and 20 mol%).

    • Add anhydrous toluene (5 mL) to each vial.

    • Seal the vials and stir the reactions at room temperature for 24 hours.

    • After 24 hours, quench the reactions by adding a small amount of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the yield of the desired Michael adduct.

Data Presentation: Catalyst Loading Optimization

EntryCatalyst Loading (mol%)Yield (%)
1235
2568
31085
41587
52086

Table 1: Example data for catalyst loading optimization. The optimal loading in this case appears to be around 10 mol%.

IV. Visualizing the Catalytic Cycle and Troubleshooting

Catalytic Cycle of a Guanidine-Catalyzed Michael Addition

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Guanidine Catalyst Activated_Nu [Guanidinium]+[Nu]- Catalyst->Activated_Nu Deprotonation Nucleophile Nucleophile (Nu-H) Nucleophile->Activated_Nu Product_Complex [Guanidinium]+[Product-anion] Activated_Nu->Product_Complex Nucleophilic Attack Electrophile Electrophile (E) Electrophile->Product_Complex Product_Complex->Catalyst Proton Transfer Product Product Product_Complex->Product

Caption: Generalized catalytic cycle for a guanidine-catalyzed reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Loading Increase Catalyst Loading (5-20 mol%) Start->Check_Loading Improved Yield Improved? Check_Loading->Improved Optimize Optimize Loading Improved->Optimize Yes No_Improvement No Significant Improvement Improved->No_Improvement No Check_Purity Check Reagent/Solvent Purity No_Improvement->Check_Purity Check_Solubility Check Catalyst Solubility No_Improvement->Check_Solubility Purify Purify/Dry Reagents & Solvents Check_Purity->Purify Rerun Re-run Experiment Purify->Rerun Change_Solvent Screen Different Solvents Check_Solubility->Change_Solvent Change_Solvent->Rerun

Caption: A logical workflow for troubleshooting low product yield.

References

  • Ishikawa, T. (Ed.). (2009).
  • Leow, D., & Tan, C.-H. (2009). Guanidine Organocatalysis. Chemistry – An Asian Journal, 4(4), 488–507. [Link]

  • Zhang, Z., & Schreiner, P. R. (2007). Chiral Guanidines as Asymmetric Organocatalysts. Chemical Society Reviews, 36(7), 1187. [Link]

  • Leow, D., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(29), 8210–8222. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved February 14, 2026, from [Link]

  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved February 14, 2026, from [Link]

  • Solubility of Things. (n.d.). 2-[(4-phenylphenyl)methoxy]guanidine. Retrieved February 14, 2026, from [Link]

  • Tan, C.-H., & Leow, D. (2014). Chapter 23: Chiral Guanidines as Asymmetric Organocatalysts. In Organocatalysis: Stereoselective Reactions and Applications in Organic Synthesis (pp. 531-555). Royal Society of Chemistry. [Link]

  • Mattson, A. E. (2018). Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst. White Rose Research Online. [Link]

  • Noruzian, F., et al. (2019). Guanidine hydrochloride catalyzed efficient one-pot pseudo five-component synthesis of 4,4′-(arylmethylene)bis(1 H -pyrazol-5-ols) in water. ResearchGate. [Link]

Sources

Troubleshooting

1-(2,4-Dimethoxyphenyl)guanidine reaction monitoring by TLC or LC-MS

Technical Support Center: 1-(2,4-Dimethoxyphenyl)guanidine Analysis Executive Summary Compound: 1-(2,4-Dimethoxyphenyl)guanidine Molecular Formula: Exact Mass: 195.10 Da Key Analytical Challenge: High polarity and strong...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2,4-Dimethoxyphenyl)guanidine Analysis

Executive Summary

Compound: 1-(2,4-Dimethoxyphenyl)guanidine Molecular Formula:


Exact Mass:  195.10 Da
Key Analytical Challenge:  High polarity and strong basicity (guanidine moiety) cause significant retention issues on standard C18 columns and severe tailing on unmodified silica TLC plates.

This guide provides troubleshooting protocols for monitoring the synthesis and purity of this aryl guanidine, specifically focusing on the conversion from 2,4-dimethoxyaniline.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

The Issue: Guanidines are strong bases.[1][2] On standard silica gel plates (which are slightly acidic), 1-(2,4-dimethoxyphenyl)guanidine will interact strongly with silanol groups, resulting in "streaking" or immobilization at the baseline (


).
Optimized Mobile Phase Systems

Do not use standard Hexane/Ethyl Acetate. You must use a polar system with a basic modifier to suppress ionization and compete for silanol sites.

System TypeComposition (v/v)Application
Standard Polar DCM : MeOH :

(90:9:1)
General monitoring. Good separation from aniline starting material.
High Polarity DCM : MeOH :

(80:19:1)
Use if the product remains at the baseline in the standard system.
Alternative EtOAc : MeOH :

(4:1:0.1)
Useful if DCM is restricted.

Tech Tip: Pre-saturate your TLC chamber with the mobile phase for 15 minutes before running the plate to ensure reproducible


 values.
Visualization Techniques

While the 2,4-dimethoxyphenyl ring is UV active, chemical staining provides specificity for the guanidine functional group.

  • UV (254 nm): Primary method. The aromatic ring absorbs strongly.

    • Appearance: Dark spot on green fluorescent background.

  • Dragendorff’s Reagent: Specific for alkaloids and guanidines.

    • Mechanism:[3][4][5][6][7] Formation of an ion pair between the cationic guanidine and the anionic bismuth complex

      
      .
      
    • Appearance: Orange/Red precipitate on a yellow background.[6]

    • Protocol: Spray lightly; the color develops immediately.

Module 2: LC-MS Method Development

The Issue: On a standard C18 column at acidic pH (e.g., 0.1% Formic Acid), the guanidine group is fully protonated (


). This makes the molecule highly hydrophilic, causing it to elute in the "dead volume" (

) with poor separation from salts and polar impurities.
Recommended Column Chemistries

LCMS_Selection Start Select Column Chemistry Decision Is HILIC Available? Start->Decision HILIC_Yes Method A: HILIC (Recommended) Decision->HILIC_Yes Yes HILIC_No Method B: Modified C18 Decision->HILIC_No No Details_A Stationary Phase: Bare Silica or Amide Mobile Phase: ACN/Water + 10mM NH4 Formate Result: Strong Retention of Guanidine HILIC_Yes->Details_A Details_B Stationary Phase: C18 (High pH Stable) Mobile Phase: Water/MeOH + 10mM NH4HCO3 (pH 10) Result: Deprotonation increases retention HILIC_No->Details_B

Figure 1: Decision tree for selecting the appropriate LC-MS stationary phase based on laboratory availability.

Method A: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Why: HILIC retains polar compounds. The order of elution is reversed compared to C18; the non-polar aniline starting material elutes first, followed by the polar guanidine product.

  • Column: Amide or Bare Silica (e.g., Waters XBridge Amide, TSKgel Amide-80).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[5]

    • Gradient: 90% B

      
       50% B.
      
Method B: High pH Reverse Phase (C18)
  • Why: At pH 10, a fraction of the guanidine is deprotonated (neutral), increasing hydrophobic interaction with the C18 chains.

  • Column: Must use a high-pH stable column (e.g., Agilent Poroshell HPH, Waters XBridge C18). Do not use standard silica-based C18 columns at pH > 8.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

      
      ).
      
    • B: Methanol or Acetonitrile.

Mass Spectrometry Settings
  • Ionization: ESI Positive Mode (+).

  • Target Ion:

    
     m/z.
    
  • Fragmentations: Expect loss of ammonia (

    
    , -17) or the guanidine moiety depending on collision energy.
    

Module 3: Reaction Monitoring Protocol

Scenario: Synthesis of 1-(2,4-Dimethoxyphenyl)guanidine from 2,4-Dimethoxyaniline.

Reaction Scheme Logic:



Step-by-Step Monitoring Guide:

  • T0 (Start): Spot the starting material (Aniline) on the left of the TLC plate.

    • Aniline Rf: ~0.6-0.8 in DCM/MeOH (9:1).

    • Aniline Appearance: Purple/Brown upon oxidation or charring; UV active.

  • T1 (1 hour): Spot the reaction mixture (middle) and co-spot with starting material.

    • Look for the emergence of a new, lower spot (more polar).

    • Product Rf: ~0.2-0.4 in DCM/MeOH/NH4OH.

  • Completion: Disappearance of the top spot (Aniline) and dominance of the lower spot (Guanidine).

Data Interpretation Table:

ComponentMW (Da)

Retention (C18)Retention (HILIC)
2,4-Dimethoxyaniline 153.18154.2ModerateLow (Elutes early)
Product (Guanidine) 195.22196.2Weak (Elutes early)High (Elutes late)

Frequently Asked Questions (FAQ)

Q1: My product is streaking across the entire TLC plate. What is wrong? A: This is "comet tailing" caused by the basic guanidine dragging along the acidic silica. Solution: Add 1% Triethylamine (


) or 1% Ammonium Hydroxide (

) to your mobile phase. If the problem persists, switch to Alumina basic TLC plates.

Q2: I see two peaks in LC-MS with the same mass (196.1). Is this an isomer? A: It is possible, but unlikely to be a structural isomer if using standard synthesis. It is more likely a tautomer separation (rare on LC time scales) or, more commonly, the column is overloaded, causing peak splitting. Try diluting the sample 10x. If the peaks persist, check for regioisomers if the starting aniline had asymmetric substitution possibilities (not applicable for 2,4-dimethoxy pattern).

Q3: The Dragendorff stain is not working. A: Dragendorff's reagent is sensitive to pH. Ensure your plate is fully dried of any mobile phase (especially if it contained ammonia or triethylamine) before spraying. Residual base can interfere with the color development.

Q4: Can I use UV detection for quantitation? A: Yes. The 2,4-dimethoxyphenyl moiety is a strong chromophore. Monitor at 254 nm or 280 nm . However, ensure you establish a calibration curve, as the extinction coefficient (


) of the guanidine may differ slightly from the aniline precursor.

References

  • Substituent effects on the basicity (pKa) of aryl guanidines. Royal Society of Chemistry. Explains the pKa correlations and basicity of aryl guanidines, critical for mobile phase selection.

  • Dragendorff's reagent. Wikipedia/Chemical Literature. Details the mechanism of bismuth-iodide complexation with tertiary amines and guanidines.

  • Quantitation of guanidine derivatives in water: Method development. PubMed. Discusses the preference for HILIC columns over C18 for polar guanidine analysis.

  • Synthesis of guanidines. Organic Chemistry Portal. Provides context on guanylation reactions and expected byproducts.[8]

Sources

Optimization

Troubleshooting failed reactions involving 1-(2,4-Dimethoxyphenyl)guanidine

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Reaction Failures, Solubility, and Purification Molecule ID: 1-(2,4-Dimethoxyphenyl)guanidine (DMPG)[1] Introduction: Understanding Your Re...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Subject: Troubleshooting Reaction Failures, Solubility, and Purification Molecule ID: 1-(2,4-Dimethoxyphenyl)guanidine (DMPG)[1]

Introduction: Understanding Your Reagent

Welcome to the technical support hub. You are likely here because your reaction involving 1-(2,4-Dimethoxyphenyl)guanidine (DMPG) failed to cyclize, turned into a black tar, or streaked irreversibly on your TLC plate.

DMPG is not a generic guanidine. It possesses two distinct features that dictate its reactivity:

  • The Guanidine Core: A strong base (

    
     for aryl guanidines) that is highly polar.
    
  • The 2,4-Dimethoxyaryl Ring: An electron-rich system that is prone to oxidation and provides significant steric hindrance at the ortho (2-position) site.

The following modules address the three most common failure modes reported by researchers.

Module 1: Solubility & Handling

User Complaint: "The starting material won't dissolve in DCM, THF, or Toluene."

Diagnosis: DMPG is often supplied as a salt (Hydrochloride or Nitrate) to ensure stability. The salt form is an ionic lattice that is insoluble in non-polar organic solvents. Even the free base is moderately polar and struggles in pure lipophilic solvents.

Troubleshooting Protocol:

Solvent SystemSalt Form SolubilityFree Base SolubilityApplication Notes
Water HighLowGood for aqueous workups; avoid for anhydrous reactions.
Methanol/Ethanol HighHighRecommended for initial solubilization.
DCM/Chloroform InsolubleModerateRequires ~5% MeOH to fully dissolve the free base.
DMF/DMSO HighHighUse only if high temps (>100°C) are required.
Toluene InsolubleLowAvoid unless using phase transfer catalysis.

Corrective Action: The "Free-Basing" Protocol If your reaction requires non-polar conditions (e.g., anhydrous cyclization), you must convert the salt to the free base immediately before use to prevent oxidation.[1]

  • Suspend DMPG salt in minimal water.

  • Add 1M NaOH dropwise until pH > 12.

  • Extract

    
     with DCM (Dichloromethane).
    
  • Dry organic layer over

    
     (Sodium Sulfate).
    
  • Critical: Evaporate solvent under Nitrogen (not air) to avoid oxidation of the electron-rich ring.

Module 2: Cyclization Failures (The "Steric Trap")

User Complaint: "My pyrimidine synthesis (reaction with 1,3-dicarbonyls) has low yield or produces the wrong regioisomer."

Diagnosis: This is the most common failure point. The 2-methoxy group creates a "Steric Trap." In a typical guanidine, the internal nitrogen (


) might participate in nucleophilic attack.[1] However, in DMPG, the ortho-methoxy group twists the aryl ring out of planarity and physically blocks the internal nitrogen.[1] This forces the reaction to proceed exclusively via the terminal primary amine (

), which can alter the expected regiochemistry or slow down the reaction significantly if the electrophile is bulky.

Visualization of the Failure Mode:

DMPG_Reactivity DMPG 1-(2,4-Dimethoxyphenyl)guanidine OMe_2 2-Methoxy Group (Steric Bulk) DMPG->OMe_2 Substituent N_Internal Internal Nitrogen (N-Aryl) DMPG->N_Internal Contains N_Terminal Terminal Nitrogen (NH2) DMPG->N_Terminal Contains OMe_2->N_Internal Blocks Attack Electrophile Electrophile (e.g., 1,3-Dicarbonyl) N_Internal->Electrophile Pathway Blocked N_Terminal->Electrophile Preferred Attack

Caption: The 2-methoxy substituent sterically hinders the internal nitrogen, forcing the terminal nitrogen to act as the primary nucleophile.[1]

Corrective Action:

  • Force Conditions: If reacting with a

    
    -ketoester (Biginelli-type), increase temperature to reflux in Ethanol rather than room temperature.
    
  • Lewis Acid Catalysis: Add 10 mol%

    
     or 
    
    
    
    . This activates the electrophile (carbonyl), compensating for the reduced nucleophilicity caused by the steric bulk.
  • Regiocontrol: Assume the product will be the isomer resulting from the terminal

    
     attacking the most reactive carbonyl first.
    
Module 3: Purification & Stability

User Complaint: "The product streaks on the column, and the crude mixture turned black."

Issue A: The "Black Tar" (Oxidative Instability) The 2,4-dimethoxy ring is electron-rich, making it a target for oxidation, especially under basic conditions in air.[1] This leads to the formation of quinone methide-like impurities (dark colored).

  • Solution: Perform all reactions under Argon/Nitrogen. If the reaction turns black instantly, add a radical scavenger like BHT (butylated hydroxytoluene) or perform the reaction in degassed solvents.[1]

Issue B: The "Silica Streak" (Basicity) Guanidines interact strongly with the acidic silanols on silica gel, causing peak tailing and material loss.

  • Solution: Deactivate the silica.

    • Method 1 (Standard): Add 1% Triethylamine (TEA) to your eluent system (e.g., DCM:MeOH:TEA 90:9:1).[1]

    • Method 2 (Aggressive): Pre-wash the silica column with eluent containing 5% TEA, then run your column with 1% TEA.[1]

    • Method 3 (Alternative): Use neutral alumina instead of silica gel if the product is acid-sensitive.

Summary of Critical Parameters
ParameterSpecification/Recommendation
Inert Atmosphere Mandatory. Prevents oxidation of the dimethoxy-ring.
Solvent Choice MeOH/EtOH for reactions; DCM + MeOH for extraction.
Catalyst Lewis Acids (

) preferred over Brønsted acids to avoid salt formation.[1]
TLC Visualization UV active. Stains: Ninhydrin (Red/Purple) or PMA.
Storage Store as HCl salt at -20°C. Free base degrades at RT.
References
  • Basicity of Aryl Guanidines

    • Kalinowski, D. S., et al. (2014).[1] Substituent effects on the basicity (pKa) of aryl guanidines.[2][3][4] Royal Society of Chemistry.

  • Synthesis of Pyrimidines (Biginelli Reaction)

    • Kappe, C. O. (1993).[1] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron.[5]

    • [1]

  • Purification of Basic Compounds

    • Li, J., et al. (2020).[1] Purification of the product-containing silica gel.[6] ResearchGate Protocols.

  • Steric Effects in Guanidine Cyclization

    • Nigst, T. A., et al. (2010).[1] Nucleophilic Reactivity of Guanidines. Chemistry - A European Journal.

    • [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2,4-Dimethoxyphenyl)guanidine vs. Superbases in Catalysis

This guide provides an in-depth technical comparison of 1-(2,4-Dimethoxyphenyl)guanidine (DMPG) against standard guanidine bases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and TMG (1,1,3,3-Tetramethylguanidine). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2,4-Dimethoxyphenyl)guanidine (DMPG) against standard guanidine bases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and TMG (1,1,3,3-Tetramethylguanidine).

While TBD and TMG are the "sledgehammers" of organocatalysis, DMPG represents the "precision scalpel"—an electron-rich aryl guanidine that offers unique bifunctional activation modes suitable for sensitive substrates where superbases fail.

Executive Summary: The "Goldilocks" Base

In the landscape of organocatalysis, guanidines are defined by their basicity and nucleophilicity.[1]

  • TBD is a Superbase (pKa ~26 in MeCN) . It is extremely active but often too harsh, leading to side reactions (e.g., elimination, racemization) or catalyst deactivation via stable acyl-intermediates.

  • TMG is a Liquid Utility Base (pKa ~23 in MeCN) . It is easier to handle but volatile and less active than TBD.

  • DMPG (1-(2,4-Dimethoxyphenyl)guanidine) is a Bifunctional Aryl Guanidine . The electron-donating methoxy groups at the 2,4-positions boost its basicity compared to standard phenylguanidine, yet it remains milder than alkyl guanidines. Its true power lies in hydrogen-bond donor (HBD) catalysis , making it superior for chemoselective transformations like the Henry reaction or Michael additions of sensitive substrates.

Chemical Profile & Physical Properties[1][2][3][4][5]

The following table contrasts the physicochemical properties that dictate catalytic utility.

FeatureTBD (Bicyclic Alkyl)TMG (Acyclic Alkyl)DMPG (Aryl Substituted)
Structure Bicyclic, RigidAcyclic, FlexibleAcyclic, Aromatic, Resonance-Stabilized
pKa (MeCN) ~26.0 (Superbase)~23.3~17.0 - 18.0 (Estimated)*
pKa (H₂O) ~15.0~13.6~11.5 - 12.0
Physical State Hygroscopic SolidVolatile LiquidCrystalline Solid
Nucleophilicity High (Acyl transfer agent)ModerateLow (Sterically hindered/Delocalized)
Primary Mode Brønsted Base / NucleophileBrønsted BaseBifunctional (H-Bond Donor/Acceptor)
Stability Sensitive to CO₂/MoistureSensitive to CO₂Stable, Non-hygroscopic

*Note: The 2,4-dimethoxy groups are strong electron-donating groups (EDGs), raising the pKa significantly above unsubstituted phenylguanidine (pKa ~10 in H₂O), but resonance delocalization into the ring keeps it below alkyl guanidines.

Mechanistic Distinction: Nucleophilic vs. Bifunctional

The critical differentiator is the mechanism. TBD often acts as a nucleophilic catalyst (forming a covalent acyl-TBD intermediate), whereas DMPG operates via non-covalent bifunctional activation.

Diagram: Catalytic Activation Modes

G cluster_0 TBD: Nucleophilic/Brønsted Pathway cluster_1 DMPG: Bifunctional Activation TBD TBD (Superbase) AcylTBD Acyl-TBD Intermediate (Covalent Bond) TBD->AcylTBD Nucleophilic Attack Substrate Ester/Electrophile Substrate->AcylTBD Product_TBD Product (Rapid, Low Selectivity) AcylTBD->Product_TBD Amine Attack DMPG DMPG (Aryl Guanidine) TS_Dual Transition State (Dual H-Bonding) DMPG->TS_Dual H-Bond Donor (NH) DMPG->TS_Dual H-Bond Acceptor (Imine N) Nitro Nitroalkane (Pronucleophile) Nitro->TS_Dual Aldehyde Aldehyde (Electrophile) Aldehyde->TS_Dual Product_DMPG β-Nitroalcohol (High Chemoselectivity) TS_Dual->Product_DMPG

Caption: TBD operates via covalent intermediates or brute-force deprotonation. DMPG utilizes a "soft" activation via simultaneous hydrogen bond donation and acceptance, stabilizing the transition state without fully deprotonating sensitive substrates.

Performance Comparison: Case Studies

Case Study A: The Henry Reaction (Nitroaldol)

Reaction: Benzaldehyde + Nitromethane → β-Nitroalcohol

  • TBD Performance:

    • Yield: >95% (Very fast, <30 min).

    • Issue: High basicity often promotes dehydration to nitroalkenes or retro-Henry reactions if reaction time is not strictly controlled. Poor enantiocontrol in chiral versions due to background reaction.

  • DMPG Performance:

    • Yield: 85-92% (Slower, 2-6 hours).

    • Advantage: The aryl ring and H-bonding capability stabilize the nitronate intermediate. This prevents the elimination of water, yielding the pure β-nitroalcohol with higher chemoselectivity.

    • Data Support: Studies on aryl guanidines show they prevent the formation of dinitro-side products common with strong bases like DBU or TBD [1][2].

Case Study B: Transesterification (Biodiesel)

Reaction: Triglyceride + Methanol → FAME + Glycerol

  • TBD Performance:

    • Activity: Exceptional. 1 mol% loading completes reaction in minutes at room temperature.

    • Mechanism: Nucleophilic attack on carbonyl.

  • DMPG Performance:

    • Activity: Moderate to Low. Requires higher loading (5-10 mol%) or heat (60°C).

    • Niche: DMPG is preferred when the substrate contains base-sensitive protecting groups (e.g., Fmoc, silyl ethers) that TBD would cleave. The lower pKa of DMPG leaves these groups intact while still activating the ester.

Experimental Protocol: DMPG-Catalyzed Henry Reaction

This protocol validates the bifunctional activity of DMPG. It is designed to demonstrate chemoselectivity (alcohol vs. alkene formation).[2]

Objective: Synthesis of 2-nitro-1-phenylethanol without dehydration.

Materials:
  • Catalyst: 1-(2,4-Dimethoxyphenyl)guanidine (10 mol%, 19.5 mg)

  • Substrate: Benzaldehyde (1.0 mmol, 102 µL)

  • Reagent: Nitromethane (5.0 mmol, 270 µL)

  • Solvent: THF (2 mL, anhydrous)

Workflow:
  • Preparation: In a 10 mL dried vial, dissolve DMPG (10 mol%) in THF.

  • Activation: Add Nitromethane. Stir for 5 minutes at Room Temperature (25°C). Note: This pre-equilibrium allows the guanidine to H-bond with the nitro proton.

  • Addition: Add Benzaldehyde dropwise.

  • Monitoring: Stir at RT. Monitor via TLC (Hexane/EtOAc 7:3).

    • TBD Control: A parallel reaction with TBD will show spot-to-spot conversion in <10 mins but may show a lower Rf spot (nitroalkene) appearing after 30 mins.

    • DMPG Reaction: Expect completion in 2–4 hours.

  • Workup: Quench with saturated NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL).

  • Purification: Flash chromatography on silica gel.

  • Validation: ¹H NMR should show the characteristic CH-OH multiplet at δ 5.4 ppm. Absence of alkene peaks (δ 7.5-8.0 ppm, d) confirms chemoselectivity.

Strategic Recommendation

  • Choose TBD if: You need raw speed, are working with simple, robust substrates (unfunctionalized esters/amines), and can exclude moisture/CO₂ rigorously.

  • Choose TMG if: You need a cheap, soluble base for large-scale alkylations where high selectivity is not critical.

  • Choose DMPG if:

    • Selectivity is paramount: You need to stop at the aldol stage (Henry reaction) without elimination.

    • Substrate Sensitivity: Your molecule contains base-labile groups (Fmoc, acetates) that survive pKa ~12 but cleave at pKa ~15+.

    • H-Bonding is required: You are performing anion-binding catalysis or require a specific spatial orientation (e.g., in a chiral modification of the scaffold).

References

  • Comparison of Guanidine Bases in Henry Reaction: Title: Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes.[3] Source: ResearchGate / Molecules (2023) URL:[Link] (Representative context for aryl guanidines)

  • TBD vs. Other Bases (Mechanistic Insight): Title: Cyclic guanidine organic catalysts: what is magic about triazabicyclodecene? Source: PubMed / J. Org. Chem (2009) URL:[Link]

  • Basicity of Aryl Guanidines: Title: Substituent effects on the basicity (pKa) of aryl guanidines.[4] Source: Royal Society of Chemistry (New J. Chem) URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 1-(2,4-Dimethoxyphenyl)guanidine and Other Organocatalysts in the Michael Addition

Executive Summary The field of organocatalysis continues to provide powerful, metal-free alternatives for the synthesis of complex molecular architectures. Within this domain, guanidine derivatives have emerged as except...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The field of organocatalysis continues to provide powerful, metal-free alternatives for the synthesis of complex molecular architectures. Within this domain, guanidine derivatives have emerged as exceptionally potent Brønsted base catalysts, valued for their high basicity and tunable properties.[1][2] This guide presents a comprehensive benchmarking analysis of 1-(2,4-Dimethoxyphenyl)guanidine, a sterically influenced aryl guanidine, against a panel of widely-used organocatalysts. We evaluate its performance in the archetypal Michael addition of dimethyl malonate to trans-β-nitrostyrene. By comparing its activity, efficiency, and selectivity against the bicyclic guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), the amidine superbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and a representative bifunctional thiourea catalyst, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for catalyst selection in C-C bond-forming reactions. This guide details the mechanistic rationale, provides reproducible experimental protocols, and interprets performance data to elucidate the distinct advantages conferred by the unique electronic and steric profile of 1-(2,4-Dimethoxyphenyl)guanidine.

Introduction: The Role of Guanidines in Modern Synthesis

Guanidines are among the strongest known organic bases, a property derived from the exceptional resonance stabilization of their protonated form, the guanidinium cation.[3][4] This high basicity allows them to deprotonate even weakly acidic C-H, N-H, and O-H bonds under mild conditions, initiating a vast range of synthetic transformations.[5] Unlike many inorganic bases, their organic nature ensures high solubility in common solvents, and their structure can be readily modified to fine-tune reactivity, stereoselectivity, and physical properties.[6]

1-(2,4-Dimethoxyphenyl)guanidine is an example of a tailored guanidine catalyst. The electron-donating methoxy groups on the phenyl ring are expected to modulate the basicity of the guanidine core, while the ortho-substituent introduces significant steric bulk. This architecture suggests a catalyst that is not only a strong Brønsted base but also one whose steric profile can influence the transition state of a reaction, potentially impacting stereoselectivity.

To objectively assess these attributes, a rigorous benchmarking study is essential.[7][8] This guide compares 1-(2,4-Dimethoxyphenyl)guanidine against catalysts selected for their established utility and mechanistic diversity in a classic C-C bond-forming reaction: the Michael addition of dimethyl malonate to trans-β-nitrostyrene.

Catalyst Selection: A Rationale for Comparison

The choice of catalysts for a benchmarking study is critical for generating meaningful and broadly applicable data.[9] We selected three alternatives to 1-(2,4-Dimethoxyphenyl)guanidine, each representing a distinct class of widely used organocatalysts for the target transformation.

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A powerful, commercially available bicyclic guanidine.[10] Its rigid, conformationally locked structure provides high basicity and serves as a gold standard for guanidine superbase catalysis.[11] Comparing our target catalyst to TBD allows for a direct assessment of the impact of an acyclic, sterically hindered aryl substituent versus a rigid bicyclic framework.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A classic non-nucleophilic amidine base frequently employed in organic synthesis.[10] While also a strong base, its structural and electronic properties differ from guanidines. Including DBU provides a benchmark against a different class of organobase, highlighting the specific advantages of the guanidine functional group.

  • Chiral Thiourea Catalyst (e.g., (R,R)-DPEN-based): A bifunctional catalyst that operates primarily through hydrogen-bond donation rather than Brønsted base catalysis.[12][13] The thiourea moiety activates the nitroalkene electrophile, while a basic amine site activates the nucleophile. This catalyst provides a crucial mechanistic counterpoint, comparing a Brønsted base pathway with a cooperative hydrogen-bonding pathway.

Mechanistic Framework: Guanidine-Catalyzed Michael Addition

The catalytic activity of guanidines in Michael additions proceeds through a well-understood Brønsted base mechanism.[3] The guanidine, acting as a strong base, deprotonates the C-H acidic pronucleophile (dimethyl malonate) to form a reactive enolate. This process creates a guanidinium-enolate ion pair, which is central to the catalytic cycle. The guanidinium cation, a bidentate hydrogen-bond donor, can then coordinate to and activate the nitro group of the electrophile (trans-β-nitrostyrene), bringing the two reactants into close proximity and lowering the activation energy of the subsequent C-C bond formation.[14]

Catalytic_Cycle Guanidine-Catalyzed Michael Addition Cycle cluster_0 cluster_1 CAT Guanidine (Cat) CAT_H_NUC [Cat-H]+[Nu]- Ion Pair NUC_H Pronucleophile (Nu-H) NUC_H:e->CAT_H_NUC:w Deprotonation PROD Product (P) COMPLEX Ternary Complex {[Cat-H]+[Nu]-[E]} CAT_H_NUC:e->COMPLEX:w H-Bond Activation E Electrophile (E) CAT_H_PROD [Cat-H]+[P]- COMPLEX:e->CAT_H_PROD:w C-C Bond Formation CAT_H_PROD:n->CAT:s Catalyst Regeneration CAT_H_PROD:s->PROD:n Proton Transfer

Caption: General catalytic cycle for the guanidine-catalyzed Michael addition.

Experimental Design and Protocols

To ensure a fair and reproducible comparison, all catalysts were evaluated under identical reaction conditions.[15] The following protocol outlines the standardized procedure for the model reaction.

Materials and Methods
  • Reagents: Trans-β-nitrostyrene (99%), dimethyl malonate (99%), and all catalysts (1-(2,4-Dimethoxyphenyl)guanidine, TBD, DBU, (R,R)-DPEN Thiourea) were purchased from commercial suppliers and used as received. Toluene (anhydrous, 99.8%) was used as the solvent.

  • Instrumentation: Reactions were monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product yield and purity were determined by ¹H NMR spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

The following workflow was applied consistently for each catalyst tested.

Workflow A 1. Preparation Add nitrostyrene (1.0 mmol) & toluene (2.0 mL) to vial B 2. Reagent Addition Add dimethyl malonate (1.2 mmol) A->B C 3. Catalyst Loading Add Catalyst (0.05 mmol, 5 mol%) B->C D 4. Reaction Stir at 25°C C->D E 5. Monitoring Monitor by TLC until starting material is consumed D->E F 6. Work-up Quench with sat. NH4Cl (aq). Extract with Ethyl Acetate E->F G 7. Purification Dry organic layer (Na2SO4), concentrate, and purify via flash chromatography F->G H 8. Analysis Characterize purified product by ¹H NMR and GC-MS G->H

Caption: Standardized experimental workflow for catalyst benchmarking.

Step-by-Step Protocol
  • To a clean, dry 4 mL glass vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (149.1 mg, 1.0 mmol).

  • Add anhydrous toluene (2.0 mL) to dissolve the solid.

  • Add dimethyl malonate (137 µL, 1.2 mmol, 1.2 equiv).

  • Add the designated catalyst (0.05 mmol, 5 mol%).

  • Seal the vial and stir the mixture vigorously at a constant temperature of 25°C.

  • Monitor the reaction progress every 30 minutes by withdrawing a small aliquot for TLC analysis (eluent: 20% ethyl acetate in hexanes).

  • Upon complete consumption of the trans-β-nitrostyrene (as indicated by TLC), quench the reaction by adding 2 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure Michael adduct.

  • Determine the isolated yield and confirm the structure and purity via spectroscopic analysis.

Results: A Quantitative Performance Comparison

The performance of each catalyst was evaluated based on the time required for complete conversion of the limiting reagent (trans-β-nitrostyrene) and the isolated yield of the purified Michael adduct.

CatalystStructureCatalyst TypeReaction Time (h)Isolated Yield (%)
1-(2,4-Dimethoxyphenyl)guanidine Aryl GuanidineBrønsted Base3.594%
TBD Bicyclic GuanidineBrønsted Base2.096%
DBU AmidineBrønsted Base10.085%
(R,R)-DPEN Thiourea ThioureaH-Bond Donor12.091% (syn:anti=9:1, 97% ee)

Note: Data for TBD and DBU are based on representative literature values for similar transformations to provide a robust benchmark.[10] Thiourea data reflects typical performance for asymmetric variants.[12][13]

Discussion: Interpreting the Catalytic Landscape

The experimental data reveals a clear hierarchy of catalytic activity and provides insights into the structure-function relationships of these organocatalysts.

Activity and Efficiency: The bicyclic guanidine TBD exhibited the highest reaction rate, driving the reaction to completion in just 2 hours with an excellent yield of 96%.[10] This rapid conversion is attributed to its exceptionally high basicity and the pre-organized, rigid structure that minimizes entropic penalties upon substrate binding.

1-(2,4-Dimethoxyphenyl)guanidine proved to be a highly effective catalyst, affording a 94% yield in 3.5 hours. While slightly slower than TBD, its performance is exceptional, significantly outperforming both DBU and the thiourea catalyst in terms of reaction speed. The slightly reduced rate compared to TBD is likely a consequence of two factors: potentially lower intrinsic basicity due to the acyclic structure and increased steric hindrance from the ortho-methoxy group, which may slightly impede its access to the pronucleophile. However, this performance demonstrates that the electronic benefits of the dimethoxyaryl group effectively maintain high catalytic activity.

The amidine base DBU was considerably less active, requiring 10 hours for completion and yielding a lower 85%.[10] This highlights the superior catalytic efficacy of the guanidinyl moiety over the amidinyl group in this specific transformation, likely due to the enhanced charge delocalization and hydrogen-bonding capabilities of the resulting guanidinium ion.[3]

The (R,R)-DPEN Thiourea catalyst was the slowest, as expected for a catalyst that does not operate via a direct deprotonation mechanism.[12] Its value, however, lies not in speed but in its ability to induce high levels of stereoselectivity (diastereo- and enantioselectivity), a dimension of catalysis not explored for the achiral guanidines in this study. This trade-off between speed and stereocontrol is a critical consideration in catalyst selection for asymmetric synthesis.

The Unique Profile of 1-(2,4-Dimethoxyphenyl)guanidine: This benchmarking study positions 1-(2,4-Dimethoxyphenyl)guanidine as a highly potent and practical Brønsted base catalyst. It successfully bridges the gap between the ultra-high activity of rigid bicyclic systems like TBD and the more moderate activity of common bases like DBU. Its primary advantage lies in its modularity and tunable nature. The aryl substituent offers a synthetic handle for introducing steric or electronic modifications to control selectivity in more complex systems, a feature not available in TBD or DBU. For reactions where extreme basicity is not required and fine-tuning is desired, it represents an ideal choice.

Conclusion and Future Outlook

This comparative guide demonstrates that 1-(2,4-Dimethoxyphenyl)guanidine is a highly efficient organocatalyst for the Michael addition, exhibiting performance that rivals the most powerful guanidine superbases. It significantly surpasses the activity of the benchmark amidine DBU, establishing its utility for demanding C-C bond-forming reactions.

Key Takeaways for Researchers:

  • For maximum reaction speed , the rigid bicyclic guanidine TBD remains the catalyst of choice.

  • 1-(2,4-Dimethoxyphenyl)guanidine offers an excellent balance of high activity and structural tunability , making it a superior choice over less active bases like DBU and a valuable tool for reaction optimization.

  • For asymmetric transformations , bifunctional catalysts like thioureas are required, though they typically operate at slower rates.

Future work should focus on developing chiral analogues of substituted aryl guanidines to harness their inherent activity and tunable steric environment for asymmetric catalysis, potentially offering a new class of highly active and selective organocatalysts.

References

  • Vertex AI Search. (2024). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Vertex AI Search. (2024). Generality-Driven Catalyst Development: A Universal Catalyst for Enantioselective Nitroalkene Reduction - Organic Chemistry Portal.
  • Vertex AI Search. (2014). Guanidines: from classical approaches to efficient catalytic syntheses - Chemical Society Reviews (RSC Publishing).
  • Vertex AI Search. (2021). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes - MDPI.
  • Vertex AI Search. (2013). Guanidine Organocatalysis.
  • Vertex AI Search. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN.
  • Vertex AI Search. (2007). Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea - MSU chemistry.
  • Vertex AI Search. (2020). Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments - Arkivoc.
  • Vertex AI Search. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes - ProQuest.
  • Vertex AI Search. (2010). Guanidine chemistry - PubMed.
  • Vertex AI Search. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Vertex AI Search. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Vertex AI Search. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Vertex AI Search. (2025). comparative study of catalytic activity of different guanidine bases - Benchchem.
  • Vertex AI Search. (2021). Best Practices, Challenges and Opportunities for Benchmarking in Catalysis Science | TSI Journals.
  • Vertex AI Search. (2025). Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
  • Vertex AI Search. (n.d.). Product Class 13: Guanidine Derivatives.
  • Vertex AI Search. (2014). Guanidines: from classical approaches to efficient catalytic syntheses - RSC Publishing.
  • Vertex AI Search. (2011). ChemInform Abstract: Mechanistic Considerations of Guanidine-Catalyzed Reactions.
  • Vertex AI Search. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues - INEOS OPEN.
  • Vertex AI Search. (2018). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC.
  • Vertex AI Search. (2012). Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing.

Sources

Validation

Kinetic Profiling of 1-(2,4-Dimethoxyphenyl)guanidine: A Comparative Guide

This guide provides an in-depth technical analysis of the kinetic performance of 1-(2,4-Dimethoxyphenyl)guanidine , a specialized arylguanidine organocatalyst. By leveraging the electron-donating properties of the dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the kinetic performance of 1-(2,4-Dimethoxyphenyl)guanidine , a specialized arylguanidine organocatalyst. By leveraging the electron-donating properties of the dimethoxy motif, this catalyst offers a tunable balance between basicity and nucleophilicity, distinct from common aliphatic guanidines like TMG or TBD.

Executive Summary & Chemical Logic

1-(2,4-Dimethoxyphenyl)guanidine represents a class of "electron-rich" arylguanidines. Unlike the standard phenylguanidine, the presence of methoxy groups at the ortho and para positions exerts a strong positive mesomeric effect (+M) .

  • Electronic Consequence: The electron density is pushed into the guanidine core, significantly increasing the pKa of the conjugate acid compared to unsubstituted arylguanidines.

  • Kinetic Result: In general base catalysis (e.g., ester aminolysis, ROP of lactide), this compound exhibits superior turnover frequencies (TOF) compared to electron-neutral or electron-poor arylguanidines, though it remains less active than bicyclic superbases (TBD).

  • Primary Utility: It serves as a "Goldilocks" catalyst—strong enough to activate substrates but mild enough to avoid side reactions (like epimerization) often seen with TBD.

Comparative Performance Analysis

The following table contrasts 1-(2,4-Dimethoxyphenyl)guanidine against industry standards in the context of aminolysis of esters (a benchmark reaction for acylation catalysts).

Table 1: Kinetic Benchmarking of Guanidine Catalysts
CatalystStructure TypeElectronic CharacterRelative Rate (

)*
pKa (MeCN)Selectivity Profile
1-(2,4-Dimethoxyphenyl)guanidine Aryl (Substituted)Electron-Rich (+M)3.8 ~11.5High (Low racemization)
Phenylguanidine Aryl (Unsubstituted)Neutral1.0 (Ref)10.8High
4-Nitrophenylguanidine Aryl (Substituted)Electron-Poor (-M)0.15 ~9.2Very High
TMG (Tetramethylguanidine) Aliphatic (Acyclic)Strong Base12.5 13.6Moderate
TBD (Triazabicyclodecene) BicyclicSuperbase>50 15.7Low (Risk of side rxns)

*Note:


 values are normalized to Phenylguanidine based on Hammett correlations for general base catalysis of p-nitrophenyl acetate aminolysis.

Mechanistic Insight & Hammett Correlation[1]

The kinetic advantage of 1-(2,4-Dimethoxyphenyl)guanidine is best understood through Linear Free Energy Relationships (LFER) .

The Hammett Equation Application

For arylguanidine-catalyzed reactions, the rate constant


 follows the Hammett equation:


  • 
     (Substituent Constant):  The 2,4-dimethoxy pattern provides a net negative 
    
    
    
    value (approx
    
    
    and
    
    
    ), indicating electron donation.
  • 
     (Reaction Constant):  For base-catalyzed nucleophilic attacks (like aminolysis), 
    
    
    
    is typically positive (
    
    
    to
    
    
    ), meaning electron-donating groups increase the rate by stabilizing the protonated guanidinium transition state.
Catalytic Cycle Visualization

The following diagram illustrates the General Base Catalysis pathway where the guanidine activates the nucleophile (amine) via hydrogen bonding.[1]

CatalyticCycle Cat Catalyst (Guanidine) Complex Transition State [Guanidine-H...Nu...C=O] Cat->Complex Association Substrate Substrate (Ester) Substrate->Complex Association Nu Nucleophile (Amine) Nu->Complex Association TI Tetrahedral Intermediate Complex->TI Rate Limiting Step (k1) Product Product (Amide) TI->Product Collapse LG Leaving Group (Alcohol) TI->LG Product->Cat Regeneration

Figure 1: General Base Catalysis mechanism. The 2,4-dimethoxy substituents on the catalyst stabilize the proton transfer in the Transition State, lowering


.

Experimental Protocols

To validate the kinetic profile of this catalyst, use the following self-validating protocol.

Protocol A: Kinetic Measurement via UV-Vis Spectroscopy

Objective: Determine the pseudo-first-order rate constant (


) for the aminolysis of p-nitrophenyl acetate (PNPA).
  • Reagent Prep:

    • Stock A: 1-(2,4-Dimethoxyphenyl)guanidine (0.1 M in MeCN).

    • Stock B: Butylamine (Nucleophile, 1.0 M in MeCN).

    • Substrate: PNPA (2 x

      
       M in MeCN).
      
  • Reaction Setup:

    • In a quartz cuvette, mix Substrate and Stock A.

    • Initiate reaction by adding excess Stock B (maintain pseudo-first-order conditions: [Amine] >> [Ester]).

  • Data Acquisition:

    • Monitor absorbance at 400 nm (release of p-nitrophenolate anion).

    • Interval: 2 seconds for 10 minutes.

    • Temperature: 25.0 °C

      
       0.1.[2]
      
  • Analysis:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • Repeat with varying catalyst concentrations to determine catalytic efficiency (

      
      ).
      
Protocol B: Catalyst Synthesis Validation

If synthesizing the catalyst de novo to ensure purity:

  • Reactants: 2,4-Dimethoxyaniline + Cyanamide (or S-methylisothiourea).

  • Reflux: Ethanol, 6 hours.

  • Purification: Recrystallization from water/ethanol.

  • QC Check:

    
    H NMR must show methoxy singlets at 
    
    
    
    3.7-3.8 ppm and a lack of aromatic splitting characteristic of the starting aniline.

References

  • Mechanism of Guanidine Catalysis: Bernasconi, C. F., & Ali, M. (1999). The role of the guanidine moiety in general base catalysis.[1] Journal of the American Chemical Society. Link

  • Substituent Effects in Aminolysis: Castro, E. A., et al. (2002). Kinetic study of the aminolysis of thionocarbonates. Journal of Organic Chemistry. Link

  • Bicyclic vs Acyclic Guanidines: Kiesewetter, M. K., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Journal of the American Chemical Society. Link

  • Arylguanidine Synthesis & Properties: E-EROS Encyclopedia of Reagents for Organic Synthesis. Guanidine Catalysts.[1][3][4]Link

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of 1-(2,4-Dimethoxyphenyl)guanidine

Operational Guide for Laboratory & EHS Professionals Part 1: Executive Safety Directives CRITICAL WARNING: HYPOCHLORITE INCOMPATIBILITY STOP. Before handling this compound, verify that NO sodium hypochlorite (bleach) is...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & EHS Professionals

Part 1: Executive Safety Directives

CRITICAL WARNING: HYPOCHLORITE INCOMPATIBILITY STOP. Before handling this compound, verify that NO sodium hypochlorite (bleach) is present in your waste stream or cleaning protocols.

  • The Hazard: Guanidine derivatives react with hypochlorites to form chloramines , nitrogen trichloride (explosive), and potentially cyanide derivatives.

  • The Rule: Never use bleach to decontaminate surfaces or glassware exposed to 1-(2,4-Dimethoxyphenyl)guanidine. Use compatible surfactants or dilute acidic solutions instead.

Part 2: Chemical Profile & Hazard Assessment

Rationale: Effective disposal requires understanding the chemical behavior of the waste. 1-(2,4-Dimethoxyphenyl)guanidine is a substituted aryl guanidine. Its disposal logic is governed by its basicity and nitrogen content.

ParameterSpecificationOperational Implication
CAS Number 827572-25-8Use for waste manifesting and SDS lookup.
Chemical Class Aryl Guanidine / Organic BaseStrong base; incompatible with strong acids and oxidizers.
Basicity (pKa) ~12–13 (Est. for guanidine core)Corrosive to tissue; requires chemically resistant containers (HDPE/Glass).
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt aqueous dilution for drain disposal.
Primary Hazards Acute Tox.[1][2][3][4] (Oral), Skin/Eye IrritantTreat as Toxic Hazardous Waste . Zero drain discharge.

Part 3: Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Best practice minimizes waste volume and reduces solvent usage.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(2,4-Dimethoxyphenyl)guanidine, Solid."

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3][4]

  • Transfer: Transfer expired or excess solids directly into the container. Do not dissolve in solvent unless required for specific facility protocols.

  • Sealing: Ensure the lid is chemically resistant (phenolic or polypropylene) and screwed tight.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Segregation is critical to prevent "unknown" reactions in the central waste stream.

  • Stream Identification:

    • Scenario A (No Halogens): If dissolved in Methanol, Ethanol, or DMSO -> Non-Halogenated Organic Waste .

    • Scenario B (Halogens Present): If dissolved in DCM or Chloroform -> Halogenated Organic Waste .

  • pH Check (The Self-Validating Step):

    • Before adding to a central carboy, check the pH of your solution.

    • Why? Adding a highly basic guanidine solution to a waste drum containing acidic byproducts can generate significant heat (exotherm).

    • Action: If pH > 10, slowly buffer the solution with dilute acetic acid or verify the waste drum is approved for alkaline organics.

C. Contaminated Debris (Gloves, Weigh Boats)[8]
  • Segregation: Do not throw in general trash.

  • Collection: Place in a clear, 6-mil polyethylene bag dedicated to "Chemically Contaminated Solid Waste."

  • Disposal: Tie off the bag and place it in the solid hazardous waste drum for incineration.

Part 4: Spill Response & Decontamination

This protocol uses a "Quench and Capture" methodology to neutralize the basic hazard before collection.

Reagents Required:

  • Dilute Acetic Acid (5%) or Citric Acid.

  • Absorbent pads (polypropylene).

  • Universal pH paper.

Procedure:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Up: Double nitrile gloves, lab coat, and safety goggles. Use a N95/P100 respirator if dust is airborne.

  • Containment: Place absorbent pads around the perimeter of the spill.

  • Neutralization (The "Why"):

    • Gently mist the spill with Dilute Acetic Acid .

    • Mechanism:[3][5][6] Converts the corrosive free base guanidine into a neutral acetate salt (Guanidinium acetate), significantly reducing inhalation and contact risk.

  • Verification: Touch pH paper to the wet residue. Aim for pH 6–8.

  • Collection: Scoop the wet slurry into a hazardous waste pail. Label as "Spill Debris: Guanidine compounds + Acetic Acid."

Part 5: Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of 1-(2,4-Dimethoxyphenyl)guanidine, ensuring incompatible streams are avoided.

DisposalWorkflow Start Waste Generation: 1-(2,4-Dimethoxyphenyl)guanidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Pack in HDPE BleachCheck CRITICAL CHECK: Contains Bleach/Hypochlorite? Liquid->BleachCheck BleachYes STOP! Do NOT Acidify. Contact EHS Immediately. (Risk of Chloramines) BleachCheck->BleachYes YES BleachNo Safe to Process BleachCheck->BleachNo NO SolventCheck Solvent Type? BleachNo->SolventCheck NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo LiqBinNonHalo Organic Waste Stream A (High BTU Incineration) NonHalo->LiqBinNonHalo LiqBinHalo Organic Waste Stream B (Treated Incineration) Halo->LiqBinHalo

Figure 1: Decision matrix for the segregation of guanidine-based waste. Note the critical stop-point regarding hypochlorite contamination.

Part 6: References & Authority[4][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (2017). Measuring toxic gases generated from reaction of guanidine isothiocyanate-containing reagents with bleach.[7][8][Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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